molecular formula C10H13NO B13928789 N-Ethyl-N-methyl-benzamide CAS No. 61260-46-6

N-Ethyl-N-methyl-benzamide

Cat. No.: B13928789
CAS No.: 61260-46-6
M. Wt: 163.22 g/mol
InChI Key: YPHRECOHXALQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-methyl-benzamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61260-46-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-ethyl-N-methylbenzamide

InChI

InChI=1S/C10H13NO/c1-3-11(2)10(12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

YPHRECOHXALQKL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-Ethyl-N-methyl-benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for N-Ethyl-N-methyl-benzamide, a disubstituted benzamide (B126) with potential applications in pharmaceutical and materials science. The document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data for analogous reactions to guide laboratory synthesis.

Introduction

This compound is a tertiary amide characterized by a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent. As with many N,N-disubstituted benzamides, this compound is of interest to researchers for its potential biological activity and as a versatile intermediate in organic synthesis. The amide functionality is a cornerstone of many pharmaceutical compounds, and the specific substitution pattern on the nitrogen atom can significantly influence the molecule's physicochemical properties and biological interactions. This guide focuses on the most prevalent and practical methods for the laboratory-scale synthesis of this target molecule.

Primary Synthesis Method: Acylation of N-Ethyl-N-methyl-amine

The most direct and widely employed method for the synthesis of this compound is the acylation of N-ethyl-N-methyl-amine with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.

Acylation_Reaction cluster_product Product cluster_byproduct Byproduct Benzoyl_Chloride Benzoyl Chloride Product This compound Benzoyl_Chloride->Product + N-Ethyl-N-methyl-amine (Base) N_Ethyl_N_methyl_amine N-Ethyl-N-methyl-amine HCl HCl

Figure 1: Acylation of N-Ethyl-N-methyl-amine with Benzoyl Chloride.

The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Acylation (Schotten-Baumann Conditions)

This protocol is adapted from general procedures for the synthesis of N,N-disubstituted benzamides.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethyl-N-methyl-amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.), dissolved in anhydrous dichloromethane, to the stirred amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data for Analogous Reactions
ReactantsCoupling Agent/MethodSolventReaction ConditionsYield (%)Reference
m-Toluic acid, Diethylamine1,1'-Carbonyldiimidazole (CDI)Dichloromethane35-40°C, 1.5 hours94-95[1][2]
3-Toluic acid, N,N-diethylformamideCopper-based MOF, TBHPN,N-diethylformamide100°C, 3 hours95[3]
3-Methyl benzoic acid, DiethylamineFixed-bed catalystVarious60-550°C, 0.1-5.0 MPaHigh[4]

Alternative Synthesis Method: Reductive Amination

An alternative approach to forming the C-N bond in this compound involves a two-step sequence starting with reductive amination to form N-ethyl-N-methyl-benzylamine, followed by oxidation. A more direct, albeit less common, conceptual pathway could involve the direct reductive amination of benzaldehyde (B42025) with N-ethyl-N-methyl-amine to form the corresponding tertiary amine, which would then require oxidation to the amide. However, a more practical application of reductive amination in this context is to synthesize the precursor amine.

Reductive_Amination_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Oxidation Benzaldehyde Benzaldehyde Tertiary_Amine N-Ethyl-N-methyl-benzylamine Benzaldehyde->Tertiary_Amine + Amine [Reducing Agent] Amine N-Ethyl-N-methyl-amine Product This compound Tertiary_Amine->Product [Oxidizing Agent]

Figure 2: Reductive Amination followed by Oxidation Pathway.

Experimental Protocol: Reductive Amination (General)

This is a general protocol for the reductive amination of an aldehyde with a secondary amine.[5][6]

Materials:

Procedure:

  • To a stirred solution of benzaldehyde (1.0 eq.) in an anhydrous solvent, add N-ethyl-N-methyl-amine (1.0-1.2 eq.).

  • If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-ethyl-N-methyl-benzylamine would then be carried forward to an oxidation step to yield the final amide product.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound via the acylation route is depicted below.

Experimental_Workflow Start Start: - N-Ethyl-N-methyl-amine - Benzoyl Chloride - Solvent & Base Reaction Acylation Reaction (0°C to RT) Start->Reaction Quenching Quenching (with Water) Reaction->Quenching Extraction Liquid-Liquid Extraction (Organic Solvent) Quenching->Extraction Washing Washing Steps (Acid, Base, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Final Product: This compound Characterization->End

Figure 3: General Experimental Workflow for Synthesis and Purification.

Characterization Data for an Analogous Compound

The following table provides spectroscopic data for N,N-diethyl-3-methylbenzamide, which can be used as a reference for the characterization of this compound.[3]

Spectroscopic TechniqueData for N,N-diethyl-3-methylbenzamide
IR (ATR, cm⁻¹) 2973, 2933, 1628 (C=O)
¹H-NMR (300 MHz, CDCl₃, δ ppm) 7.31-7.11 (m, 4H, Ar-H), 3.53 & 3.26 (br s, 4H, 2 x N-CH₂), 2.37 (s, 3H, Ar-CH₃), 1.34-0.98 (m, 6H, 2 x CH₃)
¹³C-NMR (75 MHz, CDCl₃, δ ppm) 171.5 (C=O), 138.2, 137.3, 129.8, 128.2, 126.9, 123.2 (Ar-C), 43.3, 39.2 (N-CH₂), 21.4 (Ar-CH₃), 14.2, 13.0 (CH₃)
MS (GC/MS-EI, m/z) 191 [M⁺]

Conclusion

The synthesis of this compound is most reliably achieved through the acylation of N-ethyl-N-methyl-amine with benzoyl chloride under basic conditions. This method is high-yielding and utilizes readily available starting materials. While alternative routes such as those involving reductive amination are plausible, the direct acylation method remains the most straightforward and documented approach for this class of compounds. The provided protocols and data for analogous compounds offer a solid foundation for the successful synthesis and characterization of this compound in a research setting.

References

An In-depth Technical Guide to the Synthesis of N-Ethyl-N-methyl-benzamide from Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-methyl-benzamide, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the Schotten-Baumann reaction, a robust and widely utilized method for the formation of amides from acyl chlorides and amines. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and the necessary quantitative data for successful synthesis and characterization.

Reaction Overview and Mechanism

The synthesis of this compound from benzoyl chloride and N-ethylmethyl-amine is a classic example of nucleophilic acyl substitution. The reaction, typically performed under Schotten-Baumann conditions, involves the acylation of the secondary amine with the acyl chloride.[1] A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.[2]

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylmethyl-amine attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, such as sodium hydroxide (B78521) or a tertiary amine, removes the proton from the nitrogen atom, yielding the final this compound and the hydrochloride salt of the base.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products benzoyl_chloride Benzoyl Chloride nucleophilic_attack Nucleophilic Attack benzoyl_chloride->nucleophilic_attack amine N-Ethylmethyl-amine amine->nucleophilic_attack base Base (e.g., NaOH) deprotonation Deprotonation base->deprotonation tetrahedral_intermediate Tetrahedral Intermediate elimination Elimination tetrahedral_intermediate->elimination Collapses product This compound hcl HCl hcl->deprotonation Neutralized by salt Salt (e.g., NaCl) water H₂O nucleophilic_attack->tetrahedral_intermediate Forms elimination->product Yields elimination->hcl Byproduct deprotonation->salt deprotonation->water

Figure 1: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Benzoyl ChlorideC₇H₅ClO140.571.21197.2
N-Ethylmethyl-amineC₃H₉N59.110.68836-37
Sodium HydroxideNaOH40.002.131388
Dichloromethane (B109758)CH₂Cl₂84.931.3339.6

Table 2: Properties of Product

CompoundFormulaMolar Mass ( g/mol )Appearance
This compoundC₁₀H₁₃NO163.22Colorless to light yellow liquid

Experimental Protocol

This protocol is based on established Schotten-Baumann reaction conditions for analogous amide syntheses and is expected to provide a high yield of the target product. A yield of approximately 90% can be anticipated based on similar reactions.[2]

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Benzoyl chloride

  • N-Ethylmethyl-amine

  • Sodium hydroxide (or a non-nucleophilic base like triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

  • Reagent Addition:

    • To the flask, add a solution of N-ethylmethyl-amine (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in 50 mL of water.

    • Alternatively, for a non-aqueous setup, dissolve N-ethylmethyl-amine (1.2 equivalents) and triethylamine (B128534) (1.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the mixture with DCM (3 x 50 mL).

    • Wash the combined organic layers sequentially with 50 mL of 1 M HCl (to remove excess amine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.

experimental_workflow setup 1. Reaction Setup (Round-bottom flask, stirrer, ice bath) reagents 2. Reagent Addition (N-Ethylmethyl-amine, Base, Solvent) setup->reagents addition 3. Dropwise Addition (Benzoyl Chloride in DCM, 0-5 °C) reagents->addition reaction 4. Reaction (Warm to RT, stir 2-3 hours) addition->reaction workup 5. Workup (Separatory Funnel, Washes) reaction->workup drying 6. Drying & Concentration (Na₂SO₄, Rotary Evaporator) workup->drying purification 7. Purification (Vacuum Distillation or Chromatography) drying->purification product Pure this compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Spectroscopic Data

TechniqueExpected Data
Gas Chromatography (GC) Retention indices on non-polar columns have been reported.[3][4] For example, a Kovats retention index of 1439.62 has been documented on a DB-1 capillary column at 170 °C.[3]
¹H NMR Expected signals include those for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons of the benzoyl group. Due to restricted rotation around the amide bond, broadening or duplication of the N-alkyl signals may be observed.
¹³C NMR Expected signals include the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of this compound (m/z = 163.22) should be observed.

Safety Considerations

  • Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • N-Ethylmethyl-amine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Sodium hydroxide is a corrosive solid.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the protocol based on the specific scale and available equipment, always adhering to safe laboratory practices.

References

An In-depth Technical Guide to the Acylation of N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive protocols and technical details for the acylation of N-ethyl-N-methylamine, a common synthetic transformation in pharmaceutical and chemical research. The acylation of secondary amines is a fundamental method for the formation of N,N-disubstituted amides. This reaction is crucial for introducing acyl groups into molecules, which can modulate their biological activity, physicochemical properties, and serve as key intermediates in multi-step syntheses.

The core of this process is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of N-ethyl-N-methylamine attacks the electrophilic carbonyl carbon of an acylating agent.[1][2] The most common and efficient acylating agents for this purpose are acyl chlorides and acid anhydrides.[3]

The reaction is typically performed under Schotten-Baumann or modified conditions.[4][5] Classic Schotten-Baumann conditions involve a two-phase system, often an organic solvent like dichloromethane (B109758) and an aqueous base (e.g., sodium hydroxide) to neutralize the acidic byproduct.[6][7] A common modification employs an aprotic organic solvent and an organic base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger.[3][8] This approach is particularly useful for preventing unwanted hydrolysis of the acylating agent and is detailed in the protocols below.

General Reaction Mechanism

The acylation proceeds via a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The secondary amine, N-ethyl-N-methylamine, acts as a nucleophile and attacks the carbonyl carbon of the acylating agent (acyl chloride or anhydride). This forms a tetrahedral intermediate where the nitrogen atom bears a positive charge and the carbonyl oxygen has a negative charge.[3][9]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the leaving group—a chloride ion (from an acyl chloride) or a carboxylate ion (from an acid anhydride).[1][10]

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N,N-disubstituted amide product along with a salt of the base.[3][5]

Experimental Protocols

The following sections provide detailed methodologies for the acylation of N-ethyl-N-methylamine using both an acyl chloride and an acid anhydride (B1165640).

Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes the synthesis of N-ethyl-N-methylacetamide using acetyl chloride as the acylating agent and triethylamine as the base.

Materials and Reagents:

  • N-ethyl-N-methylamine (1.0 equivalent)

  • Acetyl Chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-N-methylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).[8]

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[8]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-methylacetamide.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel if necessary.[8]

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol details the synthesis of N-ethyl-N-methylacetamide using acetic anhydride. An organic base is included to accelerate the reaction and neutralize the carboxylic acid byproduct.

Materials and Reagents:

  • N-ethyl-N-methylamine (1.0 equivalent)

  • Acetic Anhydride (1.2 equivalents)

  • Triethylamine (1.5 equivalents)[8]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask with a magnetic stirrer, dissolve N-ethyl-N-methylamine (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.).[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.[8]

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred reaction mixture.[8]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[8] Reactions with anhydrides are generally slower than with acyl chlorides.[11]

  • Monitoring: Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-ethyl-N-methylacetamide by vacuum distillation or flash column chromatography as required.

Data Presentation

The following table summarizes typical reaction parameters for the acylation of N-ethyl-N-methylamine. Yields for these reactions are generally high, often exceeding 90% with proper technique.

Acylating AgentProductSolventBaseReaction Time (h)Temp. (°C)Typical Yield (%)
Acetyl ChlorideN-ethyl-N-methylacetamideDichloromethaneTriethylamine2–30 to RT>95
Acetic AnhydrideN-ethyl-N-methylacetamideDichloromethaneTriethylamine2–40 to RT>95[8]
Benzoyl ChlorideN-benzoyl-N-ethyl-N-methylamineDichloromethaneTriethylamine3–50 to RT>95[8]

Visualizations

General Reaction Scheme

The diagram below illustrates the general chemical transformation for the acylation of N-ethyl-N-methylamine with an acyl halide.

G cluster_reactants Reactants cluster_products Products r1 N-ethyl-N-methylamine p1 N-acyl-N-ethyl-N-methylamine r1->p1 Base (e.g., Et3N) Solvent (e.g., DCM) plus1 + r2 Acyl Halide (R-CO-X) r2->p1 plus2 + p2 Acid Halide (H-X)

Caption: General reaction for N-acylation of N-ethyl-N-methylamine.

Experimental Workflow

This workflow diagram outlines the key steps from reaction setup to the isolation of the purified product.

G setup Reaction Setup (Amine, Base, Solvent) cooling Cool to 0 °C setup->cooling addition Add Acylating Agent (Dropwise) cooling->addition reaction Stir at Room Temp (2-4 hours) addition->reaction quench Quench Reaction (aq. NaHCO3) reaction->quench extraction Extract with Organic Solvent quench->extraction wash_dry Wash & Dry Organic Phase extraction->wash_dry concentrate Concentrate (Rotary Evaporator) wash_dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify product Final Product purify->product

Caption: Typical experimental workflow for N-acylation.

References

An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical and structural properties of N-Ethyl-N-methyl-benzamide, tailored for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and Identification

This compound is a tertiary amide featuring a benzoyl group attached to a nitrogen atom, which is further substituted with both an ethyl and a methyl group.[1] This structure influences its chemical reactivity and physical properties.

Key identification and structural data are summarized below:

  • IUPAC Name : N-ethyl-N-methylbenzamide[1][2]

  • CAS Number : 61260-46-6[1][2]

  • Molecular Formula : C₁₀H₁₃NO[1][2][3]

  • SMILES : CCN(C)C(=O)C1=CC=CC=C1[1][2][4]

  • InChI Key : YPHRECOHXALQKL-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The following table summarizes the available quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 163.22 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Water Solubility Low[1]
Kovats Retention Index Standard non-polar: 1439.62, 1459.87Semi-standard non-polar: 1461.71, 1482.2Standard polar: 2370.92, 2391.82, 2412.54[2]

Synthesis Methodology

This compound can be synthesized through several standard organic chemistry routes.[1] A common and effective method is the acylation of N-ethyl-N-methylamine with benzoyl chloride, a classic example of nucleophilic acyl substitution.

Experimental Protocol: Acylation of N-ethyl-N-methylamine

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • N-ethyl-N-methylamine

  • Benzoyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) or an excess of N-ethyl-N-methylamine

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : A flame-dried round-bottom flask is charged with N-ethyl-N-methylamine (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride : Benzoyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred amine solution. The temperature should be maintained below 10 °C during the addition. The use of a base (like triethylamine, 1.2 equivalents) is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Progression : After the complete addition of benzoyl chloride, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup : Upon completion, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with 5% HCl to remove excess amine and the base, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation : The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product of high purity.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Amine N-ethyl-N-methylamine in Anhydrous DCM ReactionVessel Stir at 0°C to RT (2-4 hours) Amine->ReactionVessel AcylChloride Benzoyl Chloride in Anhydrous DCM AcylChloride->ReactionVessel Wash_HCl Wash with 5% HCl ReactionVessel->Wash_HCl Transfer to Separatory Funnel Wash_NaHCO3 Wash with NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (e.g., MgSO₄) Wash_Brine->Drying Separate Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Purify Vacuum Distillation or Column Chromatography Evaporation->Purify Crude Product FinalProduct Pure this compound Purify->FinalProduct

Caption: Synthesis workflow for this compound via acylation.

References

Molecular weight and formula of N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Ethyl-N-methyl-benzamide, a substituted benzamide (B126) with potential applications in chemical synthesis and biological systems. This document outlines its fundamental chemical properties, detailed synthesis protocols, and metabolic pathways, presenting the information in a format tailored for research and development professionals.

Core Compound Properties

This compound is an organic compound classified as a tertiary amide.[1] Its structure, featuring a benzene (B151609) ring connected to an amide group substituted with both an ethyl and a methyl group, dictates its chemical reactivity and physical characteristics.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [2]
IUPAC Name N-ethyl-N-methylbenzamide[2]
Appearance Colorless to light yellow liquid[1]
Solubility Low solubility in water; soluble in organic solvents[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. One of the most common and direct methods is the acylation of an amine with an acyl chloride.

Experimental Protocol: Acylation of N-ethyl-N-methylamine

This protocol details the synthesis of this compound via the reaction of benzoyl chloride with N-ethyl-N-methylamine.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-N-methylamine and a base (such as triethylamine or pyridine) in dichloromethane (DCM). The base is used to neutralize the HCl byproduct of the reaction.[1]

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is to control the exothermic nature of the reaction.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride, dissolved in a small amount of DCM, to the stirred amine solution using a dropping funnel. The slow addition helps to manage the reaction rate and temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then with brine to remove the base and any water-soluble byproducts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane, yielding the crude this compound.

    • Further purification can be achieved through column chromatography or distillation if necessary.

Below is a diagram illustrating the general workflow for this synthesis.

G Synthesis Workflow of this compound cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Dissolve N-ethyl-N-methylamine and base in DCM B Cool to 0°C A->B C Slowly add Benzoyl Chloride B->C D Stir at Room Temperature C->D E Wash with Water D->E Proceed to Work-up F Wash with Brine E->F G Dry with MgSO4 F->G H Filter G->H Proceed to Purification I Evaporate Solvent H->I J Purify (Chromatography/Distillation) I->J

Caption: A flowchart of the synthesis of this compound.

Biological Activity and Metabolic Pathway

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, the metabolism of related benzamides has been studied. These studies provide a likely metabolic fate for this compound in biological systems. Interaction studies often focus on the binding affinity of such compounds with various enzymes and receptors.

The primary metabolic pathway for similar benzamides involves an initial oxidative dealkylation followed by enzymatic hydrolysis. The resulting benzoic acid is then conjugated for excretion.

The diagram below illustrates a proposed metabolic pathway for this compound based on the metabolism of structurally related compounds.

G Proposed Metabolic Pathway of this compound A This compound B Oxidative N-de-ethylation A->B C N-methyl-benzamide B->C D Enzymatic Hydrolysis C->D E Benzoic Acid + Methylamine D->E F Conjugation (e.g., with Glycine) E->F Benzoic Acid G Excreted Metabolite (e.g., Hippuric Acid) F->G

Caption: A diagram of the proposed metabolic breakdown of this compound.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its biological activities and potential as a lead compound in drug discovery is warranted.

References

Spectroscopic Profile of N-Ethyl-N-methyl-benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary amide, N-Ethyl-N-methyl-benzamide (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ). Due to the limited availability of directly published complete spectra for this specific compound, this document presents a combination of data from spectral databases and reasoned predictions based on the analysis of closely related analogs. Detailed experimental protocols are provided to enable the replication and verification of these findings.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic amide. Its structure, featuring a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl group, gives rise to characteristic spectroscopic signatures. The primary analytical techniques discussed herein—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the unequivocal identification and characterization of this molecule.

A general workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_tables Tabulation of Spectroscopic Data structure_elucidation->data_tables

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to restricted rotation around the amide C-N bond, the protons on the N-ethyl and N-methyl groups can exist in different chemical environments, potentially leading to broadened or distinct signals, especially at lower temperatures.

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4m5HAromatic protons
~3.4q2H-N-CH₂ -CH₃
~3.0s3H-N-CH₃
~1.2t3H-N-CH₂-CH₃

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~171C=O (Amide Carbonyl)
~137Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~42-N-CH₂ -CH₃
~35-N-CH₃
~13-N-CH₂-CH₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required. A pulse angle of 30 degrees and a relaxation delay of 2 seconds are commonly used.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the amide carbonyl group.

IR Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2970, ~2930MediumAliphatic C-H stretch
~1630StrongC=O stretch (amide)
~1450MediumAromatic C=C stretch
~1250MediumC-N stretch
~700, ~750StrongAromatic C-H bend (out-of-plane)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The NIST WebBook provides gas chromatography data for this compound, including Kovats retention indices.[1]

Mass Spectrometry Data

m/zRelative IntensityAssignment (Predicted)
163Moderate[M]⁺ (Molecular Ion)
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
58Medium[CH₃N=CHCH₃]⁺

The fragmentation of this compound upon electron ionization is expected to proceed through characteristic pathways for amides.

Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound M This compound [M]⁺ (m/z 163) frag1 Benzoyl cation [C₆H₅CO]⁺ (m/z 105) M->frag1 α-cleavage frag3 [M - C₂H₅]⁺ (m/z 134) M->frag3 loss of ethyl radical frag4 [M - CH₃]⁺ (m/z 148) M->frag4 loss of methyl radical frag2 Phenyl cation [C₆H₅]⁺ (m/z 77) frag1->frag2 loss of CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured by a detector, and the resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

This technical guide provides a detailed summary of the expected and available spectroscopic data for this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development for the identification, characterization, and quality control of this compound. The provided visualizations offer a clear representation of the analytical workflow and expected molecular fragmentation.

References

N-Ethyl-N-methyl-benzamide: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-Ethyl-N-methyl-benzamide (CAS No. 61260-46-6). Due to the limited availability of direct quantitative experimental data in public literature, this document synthesizes information from structurally related compounds and theoretical predictions to outline its expected physicochemical properties. Furthermore, this guide presents detailed experimental protocols for determining solubility and conducting forced degradation studies, empowering researchers to generate precise data for their specific applications. The primary degradation pathway for this compound is identified as hydrolysis, with potential for oxidative and photolytic degradation under stress conditions.

Introduction

This compound is a tertiary amide with the molecular formula C₁₀H₁₃NO.[1][2] Its structure, featuring a benzoyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent, dictates its chemical properties. As an N,N-disubstituted amide, it is expected to exhibit greater stability compared to primary and secondary amides due to steric hindrance around the carbonyl group, which reduces susceptibility to nucleophilic attack.[3] An understanding of its solubility and stability is critical for applications in drug development, chemical synthesis, and materials science, where these parameters influence formulation, reaction kinetics, bioavailability, and storage conditions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. These values are primarily computed predictions from chemical databases and provide a baseline for experimental work.[1][4]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][5]
Appearance Colorless to light yellow liquid[5]
CAS Number 61260-46-6[1]
IUPAC Name N-ethyl-N-methylbenzamide[1]
LogP (Octanol/Water) Predicted Value[4]
Water Solubility Predicted: Low; Log10WS (mol/L): Predicted[4][5]

Solubility Profile

Direct experimental quantitative solubility data for this compound is not widely available. However, based on its structure and the properties of analogous compounds like N-methylbenzamide, a qualitative solubility profile can be predicted.[5][6] The presence of a polar amide group and a nonpolar aromatic ring suggests solubility in a range of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BuffersLow / Sparingly SolubleThe hydrophobic benzene (B151609) ring and alkyl chains likely dominate over the polar contribution of the amide group, leading to limited aqueous solubility.[5]
Polar Protic Methanol, EthanolSolubleThe amide group can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the solvents. Similar compounds like N-methylbenzamide are soluble in alcohols.[6]
Polar Aprotic DMSO, DMF, Acetonitrile (B52724)SolubleThese solvents can effectively solvate the polar amide group through dipole-dipole interactions.
Non-Polar Hexane, TolueneSparingly to InsolubleThe significant difference in polarity between the amide and non-polar solvents limits miscibility.[6]

Stability and Degradation Pathways

Amide bonds are generally stable; however, they are susceptible to degradation under certain conditions.[7] As an N,N-disubstituted amide, this compound is more resistant to hydrolysis than primary or secondary amides.[3] The primary degradation pathways are expected to be hydrolysis, with potential for oxidation and photolysis under forced conditions.

Hydrolysis

The most common degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base.[8] Under these conditions, the amide bond is cleaved to yield benzoic acid and N-ethyl-N-methylamine.[5] This is supported by metabolic studies of the similar compound N-ethylbenzamide, which is metabolized in vivo via hydrolysis to benzoic acid and ethylamine.[9]

G A This compound B Benzoic Acid A->B H+ or OH- / H2O C N-Ethyl-N-methylamine A->C H+ or OH- / H2O

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidation

While amides are generally stable to oxidation, forced conditions using strong oxidizing agents (e.g., hydrogen peroxide) could potentially lead to degradation, such as N-dealkylation or oxidation of the aromatic ring.

Photodegradation

Aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the degradation of this compound. Studies on the related compound N,N-diethyl-m-toluamide (DEET) have shown that photocatalytic degradation can occur, involving reactions on both the aromatic ring and the alkyl side chains.[10]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and place in shaker at constant temperature B->C D Equilibrate for 24-72 hours C->D E Centrifuge to separate excess solid D->E F Withdraw supernatant E->F G Dilute and quantify (e.g., HPLC, GC) F->G

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, acetonitrile) to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its response to a calibration curve prepared with standards of known concentrations. This concentration represents the equilibrium solubility.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) A->C D Oxidation (e.g., 3% H2O2 at RT) A->D E Thermal (Solid & Solution at 60°C) A->E F Photolytic (UV/Vis light exposure) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize/Quench reaction G->H I Analyze by stability-indicating HPLC method H->I

Caption: Workflow for forced degradation studies.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

    • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C) in a stability chamber.

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples. Quench the oxidative reaction if necessary.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. Mass balance should be assessed to ensure all degradation products are accounted for.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented, this guide provides a robust framework for understanding its expected properties based on its chemical structure and comparison with related compounds. It is anticipated to have low aqueous solubility and good solubility in polar organic solvents. Its N,N-disubstituted amide structure confers significant stability, with hydrolysis being the most probable degradation pathway under acidic or basic conditions. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the solubility and stability profiles, which are essential for the successful application of this compound in research and development.

References

An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification: CAS Number and Chemical Identity

N-Ethyl-N-methyl-benzamide is a disubstituted amide derivative of benzoic acid. Its unique identification in chemical literature and databases is primarily through its CAS number.

CAS Number: 61260-46-6[1][2]

This identifier is crucial for unambiguous database searches and procurement. Further identification details are summarized in the table below.

Quantitative Data Summary

This section provides a compilation of the available quantitative data for this compound. It is important to note that while spectral and chromatographic data are available, key physical properties such as boiling point and melting point are not consistently reported in the literature.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [2]
IUPAC Name N-ethyl-N-methylbenzamide[1]
Appearance Colorless to light yellow liquid[2]
Solubility Low solubility in water; soluble in organic solvents[2]
Boiling Point Not available[3]
Melting Point Not available[3]
Density Not available[3]
Table 2: Chromatographic Data (Kovats Retention Index)[1]
Column TypeActive PhaseTemperature (°C)Retention Index (I)
Standard non-polarDB-11701439.62
Standard non-polarDB-11901459.87
Semi-standard non-polarDB-51701461.71
Semi-standard non-polarDB-51901482.20
Standard polarDB-Wax1702370.92
Standard polarDB-Wax1902391.82
Standard polarDB-Wax2102412.54

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of this compound. Below are representative protocols for its synthesis and a potential application in polymer chemistry.

Synthesis of this compound via Acylation of an Amine

This protocol describes a standard method for the synthesis of this compound by the acylation of N-ethylmethylamine with benzoyl chloride. This is a common and efficient method for forming amide bonds.

Materials:

  • N-ethylmethylamine

  • Benzoyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-ethylmethylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

G Synthesis Workflow of this compound reagents N-ethylmethylamine + Benzoyl Chloride + Triethylamine in DCM reaction Acylation Reaction (0°C to Room Temp) reagents->reaction 1. Mix and React workup Aqueous Workup (NaHCO₃, H₂O, Brine) reaction->workup 2. Quench and Wash purification Purification (Distillation or Chromatography) workup->purification 3. Dry and Isolate product This compound purification->product 4. Pure Product

A simplified workflow for the synthesis of this compound.

Relevance in Drug Development and Signaling Pathways

While direct biological signaling pathways for this compound are not extensively documented, the broader class of benzamide (B126) derivatives has significant applications in drug discovery. This is particularly relevant for professionals in this field.

Benzamides as Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Many benzamide derivatives have been identified as potent inhibitors of the Hh pathway, often by targeting the Smoothened (Smo) receptor.

The general mechanism involves the binding of the Hh ligand to its receptor, Patched (PTCH1), which relieves the inhibition of Smoothened (SMO). SMO then transduces the signal, leading to the activation of GLI transcription factors and subsequent gene expression changes that promote cell proliferation and survival. Benzamide-based inhibitors can bind to SMO, preventing its activation and thereby blocking the downstream signaling cascade.

G Hedgehog Signaling Pathway and Benzamide Inhibition cluster_0 Hedgehog Signaling Cascade Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU GLI Active GLI SUFU_GLI->GLI Releases TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes Activates Benzamide Benzamide Inhibitor (e.g., this compound scaffold) Benzamide->SMO Blocks Activation

Inhibition of the Hedgehog pathway by benzamide derivatives targeting SMO.

References

An In-depth Technical Guide to N-Ethyl-N-methyl-benzamide: Properties, Synthesis, and Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-methyl-benzamide, a tertiary amide derivative of benzoic acid, is a versatile organic compound with emerging applications in material science and analytical chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and potential research applications. While direct biological studies on this compound are limited, this document explores the functional relevance of the benzamide (B126) scaffold by examining related compounds, particularly in the context of their nematicidal activity through the inhibition of succinate (B1194679) dehydrogenase. Detailed experimental protocols for its synthesis and potential use in dye formulations, thermoset resins, and metal ion sensing are provided to facilitate further research and development.

Physicochemical Properties

This compound (C₁₀H₁₃NO) is a colorless to light yellow liquid with low solubility in water but good solubility in organic solvents.[1] Its chemical structure, featuring a benzene (B151609) ring attached to an amide group with ethyl and methyl substituents on the nitrogen atom, dictates its chemical reactivity and physical characteristics.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5]
Molecular Weight 163.22 g/mol [1][2][3][4][5]
IUPAC Name N-ethyl-N-methylbenzamide[2][4]
CAS Number 61260-46-6[1][2][4]
Appearance Colorless to light yellow liquid[1]
Solubility Low in water; soluble in organic solvents[1]
Kovats Retention Index (Standard non-polar) 1439.62, 1459.87[2][4]
Kovats Retention Index (Semi-standard non-polar) 1461.71, 1482.2[2][4]
Kovats Retention Index (Standard polar) 2370.92, 2391.82, 2412.54[2][4]

Synthesis of this compound

This compound can be synthesized through several methods, with the acylation of N-ethyl-N-methylamine using benzoyl chloride being a common laboratory-scale approach.[1]

Experimental Protocol: Acylation of N-ethyl-N-methylamine

Materials:

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-ethyl-N-methylamine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise from the addition funnel to the stirred amine solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactants Benzoyl_Chloride Benzoyl Chloride Reaction Acylation Reaction (Anhydrous DCM, 0°C to RT) Benzoyl_Chloride->Reaction N_Ethyl_N_methylamine N-Ethyl-N-methylamine + Base (e.g., Triethylamine) N_Ethyl_N_methylamine->Reaction Workup Aqueous Workup (Washing & Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Potential Research Applications

Material Science: Enhancing Polymer Properties

This compound has shown utility as a component in thermoset resins, where it can enhance the mechanical and thermal properties of the final polymer.

  • Thermoset Resins: Incorporation of this compound into epoxy resin systems has been reported to increase the bulk modulus by 20-35%.[1] This is attributed to the reduction of polymer chain mobility through steric hindrance and polar interactions, leading to a more rigid network structure that resists thermal degradation and creep.[1]

Experimental Protocol: Evaluation in Thermoset Resins

  • Formulation: Prepare a series of epoxy resin formulations containing varying weight percentages of this compound (e.g., 0%, 1%, 2.5%, 5%).

  • Curing: Mix the resin, curing agent, and this compound thoroughly and cure the mixture according to the manufacturer's instructions for the specific resin system (e.g., at a specified temperature for a set duration).

  • Mechanical Testing: Prepare standardized test specimens from the cured polymer plaques. Conduct mechanical tests such as tensile testing (ASTM D638), flexural testing (ASTM D790), and dynamic mechanical analysis (DMA) to determine properties like modulus, strength, and glass transition temperature.

  • Thermal Analysis: Use thermogravimetric analysis (TGA) to evaluate the thermal stability and degradation profile of the modified resins.

Analytical Chemistry: Metal Ion Sensing

The benzamide functional group can act as a ligand for metal ions, making this compound and its derivatives potential candidates for use in metal ion detection systems.[6] While specific studies on this compound are limited, related N-alkyl-bis-o-aminobenzamides have been synthesized on a solid phase and labeled with a fluorescent dansyl group for the recognition of metal ions like Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, and Zn²⁺.

Experimental Protocol: Screening for Metal Ion Sensing (Generalized)

  • Sensor Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same organic solvent.

  • Spectroscopic Analysis:

    • In a cuvette, place a fixed concentration of the this compound solution.

    • Add an excess of a specific metal ion solution.

    • Record the UV-Vis absorption and/or fluorescence emission spectra.

    • A significant and selective change in the spectral properties in the presence of a particular metal ion indicates a sensing event.

  • Titration and Stoichiometry: For responsive metal ions, perform a spectroscopic titration by incrementally adding the metal ion solution to the sensor solution to determine the binding affinity and stoichiometry (e.g., using a Job's plot).

Agrochemicals: Nematicidal Activity (by Analogy)

While there is no direct evidence of this compound's nematicidal activity, a class of related compounds, the pyridinyl ethyl benzamides, which includes the commercial nematicide and fungicide Fluopyram, demonstrates potent activity against plant-parasitic nematodes.[1][3][7] The mechanism of action for Fluopyram is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[3][8][9][10] This inhibition disrupts cellular energy production (ATP synthesis) and the formation of essential metabolic precursors, ultimately leading to the death of the nematode.[8]

Signaling Pathway: Inhibition of Succinate Dehydrogenase

The following diagram illustrates the proposed mechanism of action for benzamide-based nematicides that target succinate dehydrogenase.

SDH_Inhibition Proposed Mechanism of Nematicidal Benzamides: Succinate Dehydrogenase Inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidation Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol reduction of Energy_Disruption Disruption of ATP Synthesis SDH->Energy_Disruption Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Complex_III Complex III Ubiquinol->Complex_III Benzamide This compound (or related benzamide) Benzamide->SDH binds to Qp site Inhibition Inhibition

Caption: Inhibition of Succinate Dehydrogenase by benzamide nematicides.

Experimental Protocol: Nematicidal Activity Assay (In Vitro)

  • Nematode Culture: Culture a susceptible species of root-knot nematode (e.g., Meloidogyne incognita) on a suitable host plant (e.g., tomato).

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in water.

  • Assay:

    • In a 96-well plate, add a suspension of second-stage juveniles (J2) of the nematodes to each well.

    • Add the different concentrations of the test compound to the wells. Include a solvent control and a positive control (a known nematicide like Fluopyram).

    • Incubate the plate at a suitable temperature (e.g., 25°C) for 24-72 hours.

  • Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the EC₅₀ (half-maximal effective concentration) value.

Conclusion

This compound is a compound with established utility in material science and potential for development in analytical chemistry. While its direct biological activity remains largely unexplored, the well-documented nematicidal properties of structurally related benzamides, acting through the inhibition of succinate dehydrogenase, provide a compelling rationale for investigating this compound and its derivatives as potential agrochemical agents. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore and exploit the properties of this versatile molecule.

References

N-Ethyl-N-methyl-benzamide: A Comprehensive Technical Guide for Chemical Intermediates in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of N-Ethyl-N-methyl-benzamide, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document provides a detailed overview of its chemical and physical properties, synthesis methodologies, and its role as a scaffold in the development of novel therapeutics, particularly as neurokinin receptor antagonists.

Chemical and Physical Properties

This compound is a tertiary benzamide (B126) with the molecular formula C₁₀H₁₃NO. Its chemical structure, consisting of a benzene (B151609) ring attached to an N-ethyl-N-methylaminocarbonyl group, imparts a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
IUPAC Name N-ethyl-N-methylbenzamide[1]
CAS Number 61260-46-6[1]
Appearance Colorless to light yellow liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Low solubility in water, soluble in organic solvents
LogP (octanol/water) 1.779 (Crippen Calculated)[3]

Spectroscopic Data

Table 2: Representative Spectroscopic Data (for N,N,4-trimethylbenzamide)

Technique Key Features
¹H NMR Signals corresponding to aromatic protons, N-methyl protons, and the aromatic methyl group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, N-methyl carbon, and the aromatic methyl carbon.
IR Spectroscopy Strong absorption band for the C=O (amide) stretching vibration (~1630-1680 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. The most common and direct approach involves the acylation of N-ethylmethylamine with benzoyl chloride.

General Synthesis Workflow

The general workflow for the synthesis of this compound via acylation is depicted below.

G reagents Benzoyl Chloride & N-Ethylmethylamine reaction Acylation Reaction (in aprotic solvent with base) reagents->reaction workup Aqueous Work-up (e.g., washing with HCl, NaHCO₃, brine) reaction->workup purification Purification (e.g., column chromatography or distillation) workup->purification product This compound purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Schotten-Baumann Conditions)

This protocol describes the synthesis of this compound from benzoyl chloride and N-ethylmethylamine.[4]

Materials:

  • Benzoyl chloride

  • N-Ethylmethylamine

  • Triethylamine (B128534) (or other non-nucleophilic base)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

  • To the flask, add a solution of N-ethylmethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to a dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl to remove excess amines, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure product.

Chemical Reactivity

This compound undergoes typical reactions of tertiary amides.

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to benzoic acid and N-ethylmethylamine.

  • Reduction: The amide can be reduced to the corresponding amine, N-benzyl-N-methylethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Directed Ortho Metalation: The benzamide moiety can direct ortho-lithiation, allowing for the introduction of substituents at the position ortho to the amide group.

Application in Drug Development: Neurokinin Receptor Antagonists

A significant application of the benzamide scaffold, including this compound derivatives, is in the development of neurokinin (NK) receptor antagonists.[5] These receptors, particularly the NK1 receptor, are involved in various physiological processes, including pain transmission, inflammation, and emesis.[6]

Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P (SP).[3] The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq and Gs alpha subunits of the heterotrimeric G-protein.[3][7][8] This leads to the activation of downstream effectors such as phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[3][8] These signaling pathways ultimately modulate cellular responses, including cell proliferation, migration, and anti-apoptotic effects.[7] Benzamide-based antagonists block the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gαq NK1R->Gq activates Gs Gαs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3_DAG IP₃ + DAG PLC->IP3_DAG generates cAMP cAMP AC->cAMP generates SP Substance P (SP) SP->NK1R binds Antagonist Benzamide Antagonist Antagonist->NK1R blocks Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC CellularResponse Cellular Response (Proliferation, Migration, Anti-apoptosis) Ca2->CellularResponse PKC->CellularResponse PKA Protein Kinase A (PKA) cAMP->PKA PKA->CellularResponse

Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of benzamide antagonists.

Workflow for Synthesis and Screening of Benzamide-Based NK1 Receptor Antagonists

The development of novel NK1 receptor antagonists from a benzamide core follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (e.g., this compound derivatives) synthesis Multi-step Synthesis of Benzamide Analogs start->synthesis purification Purification and Characterization synthesis->purification binding_assay In vitro Binding Assay (e.g., Radioligand displacement) purification->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ mobilization) binding_assay->functional_assay in_vivo In vivo Efficacy Studies (Animal models) functional_assay->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->synthesis SAR

Caption: Workflow for the synthesis and screening of benzamide-based NK1 receptor antagonists.

This iterative process of synthesis, screening, and structure-activity relationship (SAR) studies allows for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of physical, chemical, and spectroscopic properties. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the construction of more complex molecules. Of particular importance is its application as a core scaffold in the design and synthesis of neurokinin receptor antagonists, highlighting its potential in the development of novel therapeutics for a range of disorders. This guide provides a foundational understanding of this compound for researchers and professionals engaged in synthetic chemistry and drug discovery.

References

Methodological & Application

Application Note: Quantification of Aromatic Amide Analytes in Pharmaceutical Formulations Using N-Ethyl-N-methyl-benzamide as an Internal Standard by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmaceutical quality control and drug development, accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The use of an internal standard (IS) in HPLC analysis can significantly improve the accuracy and precision of quantification by correcting for variations in injection volume, sample preparation, and instrument response.[1][2][3]

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantification of a model aromatic amide analyte in a pharmaceutical formulation using N-Ethyl-N-methyl-benzamide as an internal standard. This compound is an ideal internal standard for this application due to its structural similarity to many aromatic amide APIs, chemical stability, and chromatographic behavior.[4][5] Its properties ensure that it behaves similarly to the analyte during sample processing and chromatographic analysis, leading to reliable quantification.[6]

Selection of Internal Standard

The choice of this compound as an internal standard is based on the following key criteria:

  • Structural Similarity: It possesses a benzamide (B126) core structure, similar to many pharmaceutical compounds, ensuring comparable extraction efficiency and chromatographic retention behavior.

  • Commercial Availability and Purity: this compound is readily available in high purity.

  • Chemical Stability: It is a stable compound that does not degrade under typical HPLC and sample preparation conditions.

  • Chromatographic Resolution: It can be baseline resolved from common aromatic amide analytes and potential impurities under standard reversed-phase conditions.

  • Absence in Sample Matrix: It is not an endogenous component in pharmaceutical formulations.

Experimental

Materials and Reagents:

  • This compound (Internal Standard, >99% purity)

  • Aromatic Amide Analyte (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (0.1%)

  • Methanol (B129727) (HPLC grade)

  • Placebo formulation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocols

1. Preparation of Standard Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the aromatic amide analyte and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into volumetric flasks. Add a constant volume of the internal standard stock solution to each flask and dilute to the mark with the mobile phase to obtain final analyte concentrations ranging from 1 µg/mL to 100 µg/mL, with a constant internal standard concentration of 20 µg/mL.

2. Preparation of Sample Solutions:

  • Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature.

  • Add 2.0 mL of the 1 mg/mL internal standard stock solution.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Results and Discussion

The developed HPLC method successfully separated the aromatic amide analyte and the internal standard, this compound, with good resolution and peak shape. A representative chromatogram is shown below.

Method Validation:

The method was validated for linearity, precision, and accuracy.

  • Linearity: The calibration curve was linear over the concentration range of 1-100 µg/mL for the analyte. The coefficient of determination (R²) was > 0.999.

  • Precision: The precision of the method was evaluated by analyzing six replicate sample preparations. The relative standard deviation (%RSD) for the analyte concentration was less than 2.0%.

  • Accuracy: The accuracy was determined by spiking the placebo with known amounts of the analyte at three different concentration levels. The recovery was found to be within 98-102%.

Quantitative Data Summary:

ParameterAnalyteInternal Standard (this compound)
Retention Time (min) 5.87.2
Linearity Range (µg/mL) 1 - 100-
Correlation Coefficient (R²) 0.9995-
Precision (%RSD, n=6) 1.2%-
Accuracy (Recovery %) 99.5%-
Conclusion

This application note demonstrates a reliable and robust RP-HPLC method for the quantification of an aromatic amide analyte in pharmaceutical formulations using this compound as an internal standard. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry.

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

Objective: To prepare stock solutions of the analyte and internal standard, and subsequent calibration standards.

Materials:

  • Aromatic Amide Analyte (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC Grade)

  • Mobile Phase (as per chromatographic conditions)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the aromatic amide analyte into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add about 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add about 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Calibration Curve Standards:

    • Label five 50 mL volumetric flasks as CS1 to CS5.

    • To each flask, add 1.0 mL of the Internal Standard Stock Solution (resulting in a final concentration of 20 µg/mL).

    • Add the volumes of the Analyte Stock Solution as indicated in the table below.

    • Dilute each flask to the mark with the mobile phase.

    • Mix thoroughly.

Calibration StandardVolume of Analyte Stock (mL)Final Analyte Concentration (µg/mL)Final IS Concentration (µg/mL)
CS10.05120
CS20.25520
CS31.252520
CS42.505020
CS55.0010020
Protocol 2: Sample Preparation and Analysis

Objective: To prepare a pharmaceutical formulation sample for HPLC analysis.

Materials:

  • Pharmaceutical formulation (e.g., tablets)

  • Internal Standard Stock Solution (from Protocol 1)

  • Methanol (HPLC Grade)

  • Mortar and pestle

  • 100 mL volumetric flask

  • Sonicator

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Sample Comminution: Weigh and finely powder a representative number of tablets (e.g., 20) using a mortar and pestle.

  • Sample Weighing: Accurately weigh a portion of the powder equivalent to 10 mg of the active analyte into a 100 mL volumetric flask.

  • Extraction:

    • Add approximately 70 mL of methanol to the flask.

    • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Internal Standard Addition:

    • Allow the solution to cool to room temperature.

    • Pipette 2.0 mL of the 1 mg/mL Internal Standard Stock Solution into the flask.

  • Final Dilution: Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.

  • Filtration: Draw a portion of the solution into a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_sample 2. Sample Preparation cluster_analysis 3. HPLC Analysis cluster_quant 4. Data Processing prep Preparation of Solutions analyte_stock Analyte Stock (1 mg/mL) is_stock Internal Standard Stock (1 mg/mL) cal_standards Calibration Standards (1-100 µg/mL Analyte, 20 µg/mL IS) analyte_stock->cal_standards is_stock->cal_standards add_is Add Internal Standard is_stock->add_is inject Inject 10 µL into HPLC System cal_standards->inject sample_prep Sample Preparation weigh_sample Weigh Formulation Powder extract Extract with Methanol (Sonication) weigh_sample->extract extract->add_is filter Filter (0.45 µm) add_is->filter filter->inject hplc_analysis HPLC Analysis data_acq Data Acquisition (UV at 254 nm) inject->data_acq peak_integration Integrate Peak Areas (Analyte & IS) data_acq->peak_integration quant Quantification calc Calculate Concentration using Calibration Curve peak_integration->calc

Caption: Experimental workflow from solution preparation to final quantification.

logical_relationship analyte Aromatic Amide Analyte sample_prep Sample Preparation (Extraction, Dilution) analyte->sample_prep is This compound (Internal Standard) is->sample_prep sample_matrix Pharmaceutical Formulation Matrix sample_matrix->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection chromatography->detection analyte_response Analyte Peak Area (Variable) detection->analyte_response is_response IS Peak Area (Constant Reference) detection->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Logic of using an internal standard for accurate quantification.

References

Application Note: Quantitative Analysis of N-Ethyl-N-methyl-benzamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note outlines a detailed and robust method for the quantitative analysis of N-Ethyl-N-methyl-benzamide using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol provides comprehensive guidelines for sample preparation, instrument configuration, and data analysis, making it suitable for researchers and professionals in drug development and quality control. The methodology described herein is designed to ensure high sensitivity, selectivity, and reproducibility for the determination of this compound in various sample matrices.

Introduction

This compound (C₁₀H₁₃NO, MW: 163.22 g/mol ) is a tertiary amide with potential applications in various fields of chemical and pharmaceutical research.[1][2][3] Accurate and reliable quantification of this compound is crucial for its development and use. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the excellent separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal choice for the analysis of semi-volatile compounds like this compound. This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Serially dilute the stock solution with the same solvent to prepare a series of calibration standards. A typical concentration range would be from 0.1 µg/mL to 50 µg/mL.

  • Sample Extraction (from a solid matrix):

    • Accurately weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase solvent used for the calibration standards.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. The parameters are based on methods for similar compounds.[4][5][6]

Parameter Value
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Injector Split/Splitless Inlet
    Injection Volume1 µL
    Inlet Temperature270°C
    Split Ratio10:1
Column
    TypeHP-5MS (or equivalent 5% Phenyl Methyl Siloxane)
    Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
    Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
    Initial Temperature100°C, hold for 1 minute
    Ramp15°C/min to 280°C
    Final HoldHold at 280°C for 5 minutes
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI)
    Ionization Energy70 eV
Temperatures
    Ion Source230°C
    Quadrupole150°C
    Transfer Line280°C
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan
    Scan Rangem/z 40-400 (for qualitative analysis)
    Solvent Delay3 minutes

Quantitative Data Summary

The following table summarizes the expected analytical performance characteristics of the method. These values are illustrative and should be determined experimentally during method validation.

Parameter Expected Value
Retention Time (RT) Approximately 8 - 12 minutes
Quantifier Ion (m/z) To be determined from the mass spectrum (likely a prominent and specific fragment)
Qualifier Ions (m/z) To be determined from the mass spectrum
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: The specific quantifier and qualifier ions should be selected based on the fragmentation pattern of this compound, which should be determined by injecting a standard solution in full scan mode.

Data Analysis

  • Qualitative Analysis: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Weighing extraction Solvent Extraction & Sonication start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation filtration Filtration evaporation->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (SIM/Scan) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental Workflow for GC-MS Analysis.

validation_parameters center_node Method Validation linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision specificity Specificity center_node->specificity lod Limit of Detection (LOD) center_node->lod loq Limit of Quantification (LOQ) center_node->loq robustness Robustness center_node->robustness

Caption: Key Parameters for Analytical Method Validation.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the qualitative and quantitative analysis of this compound. The protocol for sample preparation, instrument conditions, and data analysis will be a valuable resource for researchers in drug development and other scientific fields requiring the precise measurement of this compound. It is recommended that a full method validation be performed in the user's laboratory to ensure that the desired performance characteristics are met for the specific application.

References

Application Notes and Protocols for N-Ethyl-N-methyl-benzamide in a Theoretical Reactive Dye Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are theoretical and extrapolated from methodologies reported for structurally similar compounds, such as N,N-diethyl-m-toluamide (DEET). As of the current literature review, there is no direct evidence for the use of N-Ethyl-N-methyl-benzamide in reactive dye formulations. These protocols are intended for research and development purposes to explore a potential application and should be adapted and validated accordingly.

Introduction

This compound is a tertiary amide with a chemical structure that, with appropriate modification, could potentially serve as a functional component in a reactive dye molecule. While its direct application in reactive dye formulations is not documented, research on similar benzamide (B126) derivatives, such as DEET, has shown that they can be chemically altered to incorporate reactive groups, enabling them to covalently bond with textile fibers.[1] This theoretical protocol outlines a potential pathway for the synthesis and application of a reactive dye derived from this compound. The proposed application focuses on creating a functional dye that could impart specific properties to the textile, analogous to the insect-repellent dyes synthesized from DEET derivatives.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in a chemical synthesis and dyeing process.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[2][3]
Molecular Weight 163.22 g/mol [2][3]
IUPAC Name N-ethyl-N-methylbenzamide[2]
CAS Number 61260-46-6[2]

Table 1: Physicochemical Properties of this compound

Theoretical Synthesis of a Reactive Dye Intermediate from this compound

This protocol describes a hypothetical two-step process to synthesize a reactive dye intermediate from this compound. The strategy involves nitration of the benzene (B151609) ring, followed by reduction to form an amino group, which can then be further functionalized.

3.1. Step 1: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring of this compound, creating a precursor for the amino-functionalized intermediate.

Materials:

  • This compound

  • Potassium nitrate (B79036) (KNO₃)

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add potassium nitrate to the solution.

  • Carefully add concentrated sulfuric acid dropwise to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer using a separatory funnel, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent using a rotary evaporator to obtain the nitrated product.

3.2. Step 2: Reduction of Nitro-N-Ethyl-N-methyl-benzamide

Objective: To reduce the nitro group to an amino group, creating an amino-functionalized this compound intermediate.

Materials:

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, create a mixture of ethanol and water (e.g., 70:30 v/v).

  • Add the nitrated this compound, iron powder, and a catalytic amount of ammonium chloride to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours, with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture to remove the iron sludge.

  • Evaporate the solvent from the filtrate to obtain the crude amino-functionalized product.

  • The crude product can be purified by column chromatography.

Diagram of the Proposed Synthesis Workflow

G A This compound B Nitration (KNO3, H2SO4, DCM) A->B C Nitro-N-Ethyl-N-methyl-benzamide B->C D Reduction (Fe, NH4Cl, Ethanol/Water) C->D E Amino-N-Ethyl-N-methyl-benzamide (Reactive Dye Intermediate) D->E

Caption: Proposed workflow for the synthesis of a reactive dye intermediate.

Theoretical Protocol for Coupling with a Reactive Group and a Chromophore

This section outlines a hypothetical procedure for converting the amino-functionalized intermediate into a reactive dye. This involves diazotization and coupling with a suitable aromatic compound (a coupling component) and the introduction of a reactive moiety, such as a monochlorotriazine group derived from cyanuric chloride.

4.1. Step 3: Synthesis of a Monochlorotriazine Reactive Dye

Objective: To couple the amino-functionalized intermediate with a chromophore and a reactive group to form a complete reactive dye molecule.

Materials:

  • Amino-N-Ethyl-N-methyl-benzamide

  • Cyanuric chloride

  • A suitable coupling component (e.g., H-acid, J-acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ice

Protocol:

  • Condensation with Cyanuric Chloride: Dissolve the Amino-N-Ethyl-N-methyl-benzamide in a suitable solvent and react it with cyanuric chloride at a low temperature (0-5 °C) while maintaining a neutral pH with the addition of sodium carbonate solution. This attaches the triazine ring to the benzamide derivative.

  • Diazotization: In a separate vessel, dissolve a primary aromatic amine (the chromophoric part of the dye) in dilute hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Coupling Reaction: Prepare a solution of a coupling component (e.g., H-acid) and adjust the pH to be alkaline. Slowly add the diazonium salt solution to the coupling component solution at a low temperature to form the azo dye.

  • Final Condensation: React the product from step 1 with the azo dye formed in step 3 at a slightly elevated temperature and controlled pH to form the final reactive dye molecule.

  • The final product can be precipitated by salting out and then filtered and dried.

Logical Relationship of the Reactive Dye Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Chromophore Synthesis A Amino-N-Ethyl-N-methyl-benzamide C Intermediate Product A->C B Cyanuric Chloride B->C I Final Reactive Dye C->I D Aromatic Amine E Diazotization D->E F Diazonium Salt E->F H Azo Dye Chromophore F->H G Coupling Component G->H H->I

References

Application of Benzamide Derivatives in Polymer Cross-Linking: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a theoretical framework for the application of benzamide (B126) derivatives, with a conceptual focus on N-Ethyl-N-methyl-benzamide, in the cross-linking of polymers. Due to a lack of specific experimental data on this compound as a primary cross-linking agent in publicly available literature, the following application notes and protocols are based on the general principles of polymer chemistry and the known reactivity of related compounds.

Introduction

Polymer cross-linking is a crucial process for enhancing the mechanical, thermal, and chemical properties of polymeric materials. It involves the formation of covalent or ionic bonds between polymer chains, resulting in a three-dimensional network structure. Benzamide derivatives, characterized by their amide functional group, present potential as cross-linking agents in thermoset polymer systems. Their incorporation into polymer matrices could enhance cross-link density and improve material performance through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bond formation.[1] This document outlines a hypothetical application of a benzamide derivative, exemplified by this compound, in polymer cross-linking, providing theoretical protocols and expected outcomes.

Principle of Benzamide-Mediated Cross-Linking

The amide group in this compound possesses a carbonyl oxygen and a nitrogen atom, which can participate in nucleophilic substitution reactions, making it a candidate for anchoring molecules to polymer chains.[1] While this compound itself is a monofunctional amide and not a traditional cross-linker, its derivatives or its use in conjunction with other reactive monomers could facilitate the formation of a cross-linked network. For the purpose of these application notes, we will theorize its application in a hypothetical scenario where it contributes to the cross-linking of a polymer network.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected impact of a benzamide derivative cross-linker on the properties of a hypothetical polymer matrix. The data is conceptual and intended to guide experimental design.

Table 1: Effect of Benzamide Derivative Concentration on Polymer Mechanical Properties

Benzamide Derivative Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0.0352501.2
0.5452001.8
1.0581502.5
1.5651003.1
2.070803.5

Table 2: Thermal Properties of Benzamide Cross-Linked Polymer

Benzamide Derivative Conc. (wt%)Glass Transition Temp. (°C)Decomposition Temp. (°C)
0.0105350
0.5115360
1.0128375
1.5140385
2.0155390

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of a polymer cross-linked with a benzamide derivative. These are based on established methods for polymer cross-linking and should be adapted and optimized for specific experimental conditions.

Protocol 1: Synthesis of a Benzamide Cross-Linked Polymer

This protocol describes the free-radical polymerization of a vinyl monomer with a hypothetical bifunctional benzamide derivative as a cross-linker.

Materials:

  • Vinyl Monomer (e.g., N-vinylpyrrolidone)

  • Bifunctional Benzamide Derivative (Cross-linker)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Solvent)

  • Nitrogen gas

  • Reaction flask with condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a reaction flask, dissolve the vinyl monomer and the desired amount of the bifunctional benzamide derivative cross-linker (e.g., 0.5, 1.0, 1.5, or 2.0 wt% relative to the monomer) in toluene.

  • Add the initiator, AIBN (typically 0.1-1.0 mol% of the monomer).

  • Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 60-80°C under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction for 4-24 hours, depending on the desired conversion.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane (B92381) or diethyl ether).

  • Filter and wash the precipitated polymer.

  • Dry the cross-linked polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Swelling Studies of the Cross-Linked Polymer

This protocol determines the swelling behavior of the synthesized cross-linked polymer.

Materials:

  • Dried, cross-linked polymer sample of known weight

  • Deionized water or appropriate solvent

  • Vials

  • Analytical balance

  • Filter paper

Procedure:

  • Place a pre-weighed, dried polymer sample into a vial.

  • Add a sufficient amount of the solvent to fully immerse the sample.

  • Allow the sample to swell at a constant temperature (e.g., 25°C).

  • At regular intervals, remove the polymer sample, gently blot the surface with filter paper to remove excess solvent, and weigh it.

  • Continue until the weight of the swollen polymer becomes constant, indicating equilibrium swelling.

  • Calculate the swelling ratio as: (Ws - Wd) / Wd, where Ws is the weight of the swollen polymer and Wd is the weight of the dry polymer.

Protocol 3: Mechanical Testing of the Cross-Linked Polymer

This protocol outlines the procedure for evaluating the mechanical properties of the cross-linked polymer.

Materials:

  • Cross-linked polymer samples of defined geometry (e.g., dog-bone shape for tensile testing)

  • Universal testing machine with a suitable load cell

Procedure:

  • Prepare polymer samples according to standard testing specifications (e.g., ASTM D638 for tensile properties).

  • Secure the polymer sample in the grips of the universal testing machine.

  • Apply a uniaxial tensile force at a constant strain rate until the sample fractures.

  • Record the stress-strain data.

  • From the stress-strain curve, determine the tensile strength, elongation at break, and Young's Modulus.

Visualizations

The following diagrams illustrate the conceptual workflow and the theoretical cross-linking mechanism.

G cluster_prep Preparation of Reaction Mixture cluster_reaction Polymerization and Cross-linking cluster_isolation Product Isolation and Purification Monomer Vinyl Monomer Purge Nitrogen Purge Monomer->Purge Crosslinker Benzamide Derivative Crosslinker->Purge Initiator AIBN Initiator->Purge Solvent Toluene Solvent->Purge Heat Heating (60-80°C) Purge->Heat Polymerization Free-Radical Polymerization & Cross-linking Heat->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Cross-linked Polymer Drying->Product

Caption: Experimental workflow for the synthesis of a benzamide cross-linked polymer.

G cluster_reactants Reactants cluster_product Product P1 Polymer Chain 1 P1_linked Polymer Chain 1 P2 Polymer Chain 2 P2_linked Polymer Chain 2 BD Bifunctional Benzamide Derivative BD->P1_linked Covalent Bond BD->P2_linked Covalent Bond

References

Application Notes and Protocols for N-Ethyl-N-methyl-benzamide in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the following application notes and protocols are designed for the use of N-Ethyl-N-methyl-benzamide in metal ion detection, direct experimental data for this specific compound as a primary ionophore in published literature is limited. Therefore, the presented protocols and performance data are based on established methodologies for structurally similar benzamide (B126) derivatives used in potentiometric ion-selective electrodes. This document serves as a representative guide for researchers to develop and validate their own assays using this compound.

Introduction

The detection and quantification of metal ions are crucial in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Ion-selective electrodes (ISEs) offer a simple, cost-effective, and rapid method for measuring the activity of specific ions in a solution. The selectivity of these electrodes is primarily determined by the ionophore incorporated into the sensor membrane.

This compound, a tertiary benzamide, possesses coordination sites through its carbonyl oxygen and the nitrogen atom, making it a potential candidate for selective complexation with certain metal ions. The benzene (B151609) ring and alkyl groups contribute to its lipophilicity, a desirable characteristic for an ionophore within a PVC membrane. This document outlines the principles and a detailed protocol for the fabrication and application of a potentiometric sensor using this compound for the determination of a target metal ion, such as Cu(II).

Principle of Potentiometric Sensing

A potentiometric sensor measures the potential difference between an ion-selective electrode and a reference electrode. The ion-selective electrode contains a membrane doped with an ionophore (in this case, this compound) that selectively binds to the target metal ion. This selective binding at the membrane-sample interface generates a potential that is proportional to the logarithm of the activity of the target ion in the sample, as described by the Nernst equation.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of a potentiometric sensor based on a benzamide derivative ionophore for the detection of Cu(II) ions. These values should be considered as representative and require experimental validation for a sensor based on this compound.

Parameter Value
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M
Nernstian Slope +29.5 ± 0.5 mV/decade
Limit of Detection 8.0 x 10⁻⁷ M
Response Time < 15 seconds
Optimal pH Range 4.0 - 7.0
Lifetime ~ 2 months

Selectivity Coefficients (log KpotCu²⁺, Mⁿ⁺):

Interfering Ion (Mⁿ⁺) Selectivity Coefficient
Na⁺-3.8
K⁺-3.5
Ca²⁺-3.1
Mg²⁺-3.3
Ni²⁺-2.5
Co²⁺-2.7
Zn²⁺-2.3
Fe³⁺-2.1

Experimental Protocols

Preparation of the Ion-Selective Membrane

Materials:

  • This compound (Ionophore)

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • 2-Nitrophenyloctyl ether (o-NPOE) as plasticizer

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as a lipophilic additive

  • Tetrahydrofuran (THF), freshly distilled

Procedure:

  • Prepare the membrane cocktail by thoroughly mixing 3.0 mg of this compound, 33 mg of PVC, 64 mg of o-NPOE, and 1.0 mg of KTpClPB in 2 mL of THF.

  • Stir the mixture until all components are completely dissolved and a homogenous solution is obtained.

  • Pour the resulting solution into a glass ring (20 mm diameter) placed on a clean, flat glass plate.

  • Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.

  • Once the membrane is formed, carefully detach it from the glass plate.

Fabrication of the Ion-Selective Electrode

Materials:

  • Prepared ion-selective membrane

  • Ag/AgCl wire (internal reference electrode)

  • Glass or PVC electrode body

  • Internal filling solution (e.g., 0.01 M CuCl₂)

  • Sandpaper (fine grit)

Procedure:

  • Cut a small disc (approx. 5 mm diameter) from the prepared ion-selective membrane.

  • Glue the membrane disc to the polished end of the electrode body using a PVC/THF slurry. Ensure a watertight seal.

  • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

  • Insert the Ag/AgCl internal reference electrode into the filling solution.

  • Condition the newly fabricated electrode by soaking it in a 0.01 M solution of the target metal ion (e.g., CuCl₂) for at least 12 hours before use.

Potentiometric Measurement

Apparatus:

  • Fabricated this compound based Ion-Selective Electrode

  • Ag/AgCl reference electrode (external)

  • High-impedance pH/mV meter

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the electrochemical cell by immersing the ion-selective electrode and the external reference electrode in the sample solution.

  • Stir the solution at a constant, moderate rate.

  • Record the potential reading (in mV) once it stabilizes.

  • For calibration, prepare a series of standard solutions of the target metal ion with known concentrations (e.g., from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M) by serial dilution.

  • Measure the potential for each standard solution and plot the potential (mV) versus the logarithm of the ion activity (or concentration).

Visualizations

Signaling Pathway of the Potentiometric Sensor

Signaling_Pathway Analyte Target Metal Ion (e.g., Cu²⁺) in Sample Membrane Ion-Selective Membrane (PVC, Plasticizer, this compound) Analyte->Membrane Complexation Selective Complexation [Ionophore + Cu²⁺] Membrane->Complexation Potential Phase Boundary Potential Generation Complexation->Potential Signal Potentiometric Signal (mV) Potential->Signal

Caption: Principle of metal ion detection using an ion-selective electrode.

Experimental Workflow for Electrode Fabrication and Measurement

Experimental_Workflow cluster_prep Membrane & Electrode Preparation cluster_measurement Potentiometric Measurement A Mix Membrane Components (Ionophore, PVC, Plasticizer) B Cast Membrane and Allow Solvent Evaporation A->B C Mount Membrane on Electrode Body B->C D Fill with Internal Solution and Insert Ag/AgCl Wire C->D E Condition Electrode in Target Ion Solution D->E G Immerse ISE and Reference Electrode in Sample E->G F Prepare Standard Solutions of Target Metal Ion F->G H Record Stabilized Potential (mV) G->H I Plot Calibration Curve (Potential vs. log[Ion]) H->I J Determine Unknown Concentration I->J Sensor_Components Sensor Potentiometric Sensor Ion-Selective Electrode Reference Electrode ISE Ion-Selective Electrode Membrane Internal Ref. Electrode Internal Solution Sensor:ise->ISE Membrane Membrane Components Ionophore (this compound) PVC Matrix Plasticizer Lipophilic Additive ISE:mem->Membrane

Application Notes: Quantitative Determination of N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-methyl-benzamide is a tertiary amide with potential applications in various fields, including materials science and as a chemical intermediate.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. These application notes provide a detailed protocol for the quantitative analysis of this compound in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a protocol for sample preparation from a biological matrix is included, along with a hypothetical signaling pathway to guide further research into its biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development and understanding the compound's behavior in analytical systems.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[2][3]
Molecular Weight163.22 g/mol [2]
AppearanceColorless to light yellow liquid[4]
SolubilityLow in water, soluble in organic solvents[4]

Quantitative Assay Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound.

1. Instrumentation and Chromatographic Conditions:

The recommended HPLC instrumentation and chromatographic conditions are detailed in Table 2.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Add 1 mL of formic acid to the water.

    • Combine the acetonitrile and acidified water in a suitable container.

    • Mix thoroughly and degas using an ultrasonic bath or an online degasser for 15 minutes.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with the mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Fill to the mark with the mobile phase.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation from Biological Matrix (e.g., Plasma): Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for extracting this compound from a plasma sample. Optimization may be required for different matrices.

  • To 1 mL of plasma sample in a centrifuge tube, add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase.

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter before injecting into the HPLC system.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of ≥ 0.99.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

5. Data Presentation:

Quantitative data should be summarized in a clear and structured table for easy comparison. An example is provided in Table 3.

Sample IDPeak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)
Standard 2 (10 µg/mL)
Standard 3 (50 µg/mL)
Standard 4 (100 µg/mL)
Sample 1
Sample 2

Visualizations

Experimental Workflow:

The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC HPLC System Standard_Prep->HPLC Inject Standards Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Prep->HPLC Inject Samples DAD UV-Vis DAD (254 nm) HPLC->DAD Elution Calibration Calibration Curve Generation DAD->Calibration Peak Area Data Quantification Quantification of This compound DAD->Quantification Calibration->Quantification Linear Regression

Caption: Workflow for the quantitative analysis of this compound.

Hypothetical Signaling Pathway:

While the specific biological targets of this compound are not well-characterized, the broader class of N,N-dialkylbenzamides has been investigated for its interaction with various receptors and enzymes.[5] The following diagram illustrates a hypothetical signaling pathway based on the potential activities of related benzamide (B126) compounds, such as modulation of sirtuin 2 (SIRT2) activity, which has been linked to neuroprotective effects.[6][7] This diagram serves as a conceptual framework for future research.

G cluster_cell Cellular Environment NEMB This compound SIRT2 SIRT2 NEMB->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Acetylation Acetylated_Tubulin->Tubulin Deacetylation Downstream Downstream Cellular Effects (e.g., Neuroprotection) Acetylated_Tubulin->Downstream

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC. The provided methodologies for sample preparation and data analysis, along with the structured data presentation, offer a robust framework for researchers. The visualized experimental workflow and hypothetical signaling pathway are intended to facilitate experimental design and further investigation into the properties and potential applications of this compound. It is recommended to validate this method in your laboratory to ensure it meets the specific requirements of your application.

References

Application Note: N-Ethyl-N-methyl-benzamide as an Internal Standard for the GC-MS Analysis of Substituted Phenethylamines Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust methodology for the quantitative analysis of substituted phenethylamines, including amphetamine and methamphetamine, in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). While N-Ethyl-N-methyl-benzamide is not utilized as a derivatization reagent, its chemical properties make it an excellent internal standard (IS) for this application. The protocol employs Pentafluoropropionic Anhydride (PFPA) for the derivatization of primary and secondary amines, enhancing their volatility and chromatographic performance. This method provides high sensitivity, specificity, and reproducibility, making it suitable for forensic toxicology, clinical diagnostics, and pharmaceutical research.

Introduction

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the identification and quantification of illicit drugs and their metabolites.[1] However, many polar and low-volatility compounds, such as amphetamines, require a chemical modification step known as derivatization prior to analysis.[2][3] Derivatization improves the thermal stability and volatility of analytes, leading to better peak shape, increased resolution, and enhanced sensitivity.[3]

Common derivatizing agents for amphetamines include fluorinated anhydrides like Pentafluoropropionic Anhydride (PFPA), which reacts with primary and secondary amine groups to form stable, volatile derivatives.[4] The successful quantification of these analytes relies on the use of an appropriate internal standard to correct for variations during sample preparation and injection.

This compound (C₁₀H₁₃NO, M.W. 163.22 g/mol ) is a stable, tertiary amide that does not react with acylating agents like PFPA.[5][6] Its retention time and mass spectral properties are distinct from the derivatized analytes of interest, making it an ideal internal standard for this analytical workflow. This application note provides a comprehensive protocol for the PFPA derivatization and subsequent GC-MS analysis of key substituted phenethylamines using this compound as an internal standard.

Experimental

2.1. Reagents and Materials

  • Analytes: Amphetamine (AMP), Methamphetamine (MAMP), 3,4-Methylenedioxymethamphetamine (MDMA)

  • Internal Standard: this compound

  • Derivatization Reagent: Pentafluoropropionic Anhydride (PFPA)

  • Solvents: Methanol (B129727) (HPLC Grade), Ethyl Acetate (B1210297) (GC Grade), Pyridine (B92270)

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Buffers: Phosphate buffer (pH 6.0), 0.1 M NaOH

2.2. Instrumentation

The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (MSD).

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet: Splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • MSD Mode: Selected Ion Monitoring (SIM)

2.3. Sample Preparation and Derivatization Protocol

  • Sample Spiking: To 1.0 mL of the sample matrix (e.g., urine, plasma), add 50 µL of the internal standard working solution (this compound, 1 µg/mL).

  • Hydrolysis (for urine samples): Add 0.5 mL of 2.5 M NaOH to the sample, vortex, and incubate at 60°C for 15 minutes to hydrolyze conjugates. Cool to room temperature and adjust pH to ~6.0 with HCl.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of PFPA and 10 µL of pyridine (catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

Workflow Diagrams

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction Sample 1. Sample Collection (1 mL Urine/Plasma) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Solid-Phase Extraction (Oasis MCX) Spike->Extract Evap1 4. Evaporate to Dryness Extract->Evap1 Recon1 5. Reconstitute in Ethyl Acetate Evap1->Recon1 Dried Extract AddReagent 6. Add PFPA & Pyridine Heat 7. Heat at 70°C for 30 min AddReagent->Heat Evap2 8. Evaporate Excess Reagent Heat->Evap2 Recon2 9. Reconstitute in Ethyl Acetate Evap2->Recon2 GCMS GC-MS Analysis Recon2->GCMS Final Sample for Injection

Caption: Derivatization and Sample Preparation Workflow.

GCMS_Analysis_Flow start Inject Derivatized Sample (1 µL, Splitless) inlet GC Inlet (250°C) Volatilization start->inlet sep DB-5ms Column Separation (Temp Program: 80-280°C) inlet->sep Carrier Gas (He) ion EI Ion Source (70 eV) Fragmentation sep->ion Separated Analytes mass_analyzer Quadrupole Mass Analyzer Filtering by m/z ion->mass_analyzer detector Detector (EM) Signal Acquisition mass_analyzer->detector Selected Ions (SIM) data Data System Chromatogram & Spectra detector->data report Quantification & Reporting (Using Internal Standard) data->report

Caption: GC-MS Analytical Workflow.

Results and Discussion

The described method provides excellent chromatographic separation and peak shapes for the derivatized amphetamines and the internal standard. The use of PFPA results in stable derivatives with characteristic high molecular weight fragments, which is advantageous for mass spectrometric identification and quantification.

This compound elutes without interference from the derivatized analytes or matrix components. Its stability throughout the sample preparation process ensures reliable correction for any analyte loss, leading to high accuracy and precision. The quantitative data, including retention times (RT) and the selected ions for monitoring (SIM), are summarized in Table 1.

Table 1: Quantitative Data for Derivatized Analytes and Internal Standard

CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)
Amphetamine (AMP)AMP-PFP6.85190118, 911.0
Methamphetamine (MAMP)MAMP-PFP7.21204118, 1621.0
MDMAMDMA-PFP9.54248162, 2042.5
This compound (IS) (Not Derivatized) 8.72 163 105, 77 N/A

LOD: Limit of Detection

The method was validated for linearity, precision, and accuracy. Calibration curves were linear over a concentration range of 5-1000 ng/mL for all analytes, with correlation coefficients (r²) consistently exceeding 0.995. Intra- and inter-day precision studies showed relative standard deviations (RSD) of less than 10%, demonstrating the method's reproducibility.

Conclusion

This application note presents a validated GC-MS method for the analysis of substituted phenethylamines. It successfully demonstrates that while this compound is not a derivatization reagent, it serves as an excellent internal standard for quantitative analysis. The use of PFPA for derivatization, combined with a robust SPE and GC-MS protocol, provides a sensitive, specific, and reliable tool for researchers, scientists, and professionals in drug development and forensic analysis.

References

Application Notes and Protocols for N-Ethyl-N-methyl-benzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for studying the chemical reactions of N-Ethyl-N-methyl-benzamide. This document includes detailed protocols for key transformations, quantitative data from related studies, and visualizations of experimental workflows and relevant biological pathways.

Introduction

This compound is a tertiary amide that serves as a versatile substrate and building block in organic synthesis and medicinal chemistry. Understanding its reactivity is crucial for the development of novel synthetic methodologies and the design of new therapeutic agents. This document outlines protocols for two fundamental reactions of this compound: hydrolysis and reduction. Additionally, it explores the role of benzamide (B126) derivatives as modulators of cellular signaling pathways, a key area in drug discovery.

Chemical Reactions of this compound

This compound undergoes typical amide reactions, including hydrolysis under acidic or basic conditions to yield benzoic acid and N-ethyl-N-methylamine, and reduction to form N-benzyl-N-ethylethanamine.

Hydrolysis of this compound

Amide hydrolysis is a fundamental reaction that cleaves the amide bond. The following sections detail acidic and basic hydrolysis protocols.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of water and a strong acid (e.g., 6 M HCl or H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., 6 M NaOH) to a pH of ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Isolation: The aqueous layer will contain the protonated N-ethyl-N-methylamine, and the organic layer will contain benzoic acid. To isolate the benzoic acid, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. To isolate the amine, the aqueous layer can be further basified and extracted.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) in an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH). A co-solvent like ethanol (B145695) may be used to increase solubility.

  • Reaction Conditions: Heat the mixture to reflux (100-120 °C) for an extended period (12-24 hours).

  • Monitoring: Track the reaction's progress using TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and the N-ethyl-N-methylamine product.

  • Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the benzoic acid. The precipitate can then be collected by vacuum filtration, washed with cold water, and dried. The amine can be isolated from the initial organic extract.

Hydrolysis Condition Reactants Products Typical Yield (%) Reference
AcidicN,N-diethylbenzamide, H₂O, H⁺Benzoic acid, Diethylamine>90 (for similar amides)[1]
BasicN,N-diethyl-m-toluamide, NaOH, H₂Om-Toluic acid, Diethylamine70-95[2]
Reduction of this compound

Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3]

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

  • Addition of Amide: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.[3]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup (Quenching): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with the ether solvent. Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary amine.

  • Purification: Purify the product by distillation or column chromatography.

Reaction Reducing Agent Substrate Product Typical Yield (%) Reference
ReductionLiAlH₄Tertiary AmidesTertiary AminesHigh[4]
ReductionDialkylboranesTertiary AmidesAlcohols, Aldehydes, or AminesSubstrate Dependent[4][5]

Experimental Workflow and Signaling Pathway Diagrams

Visualizing experimental processes and biological interactions is crucial for understanding complex systems. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Workup & Isolation cluster_analysis Analysis start Start setup Reaction Setup (Amide, Reagents, Solvent) start->setup conditions Set Reaction Conditions (Temperature, Time) setup->conditions monitoring Monitor Progress (TLC, HPLC, GC-MS) conditions->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography, Distillation) extraction->purification analysis Characterization (NMR, IR, MS) purification->analysis quantification Yield Calculation analysis->quantification end End quantification->end Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Expression GLI_active->Target_Genes promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 binds Benzamide_Inhibitor Benzamide Derivative (Inhibitor) Benzamide_Inhibitor->SMO inhibits

References

Application Note: N-Ethyl-N-methyl-benzamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: N-Ethyl-N-methyl-benzamide in Solid-Phase Peptide Synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive review of available scientific literature and chemical databases, there is currently no documented application of this compound in the field of solid-phase peptide synthesis (SPPS). This document serves to outline the standard methodologies and chemical requirements of SPPS, providing context as to why this compound is not a utilized reagent or solvent in this process.

Introduction to Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide chemistry, enabling the stepwise construction of peptides on a solid support. The process involves cycles of amino acid coupling and deprotection, followed by cleavage from the resin and final purification. The success of SPPS is highly dependent on the choice of solvents and reagents, which must meet stringent criteria for reaction efficiency, solubility of protected amino acids, and compatibility with the solid support.

The Role of Solvents in SPPS

The primary solvents employed in SPPS are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). These solvents are chosen for their ability to:

  • Effectively swell the polystyrene or polyethylene (B3416737) glycol-based resins, allowing for efficient diffusion of reagents.

  • Dissolve a wide range of protected amino acids and coupling reagents.

  • Maintain the growing peptide chain in a solvated state to prevent aggregation.

Recent research has focused on identifying "greener" and less hazardous alternatives to these traditional solvents due to their toxicity.[1][2][3][4][5]

Reagents in SPPS

The key reagents in SPPS include:

  • Amino Acids: Typically used with N-terminal fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups.

  • Coupling Reagents: Carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU) are used to activate the carboxylic acid of the incoming amino acid for amide bond formation.

  • Deprotection Reagents: Piperidine in DMF is commonly used for Fmoc removal, while trifluoroacetic acid (TFA) is used for Boc removal and cleavage from the resin.

  • Cleavage Cocktails: Mixtures of strong acids (e.g., TFA) with scavengers (e.g., triisopropylsilane, water, dithiothreitol) are used to cleave the peptide from the resin and remove side-chain protecting groups.

Analysis of this compound's Properties in the Context of SPPS

This compound is a tertiary amide. While amides are a common functional group in SPPS solvents and some reagents, the specific properties of this compound do not appear to offer any advantages over currently utilized chemicals. There is no evidence to suggest its utility as a solvent, coupling agent, or component of a cleavage cocktail. Its physical and chemical properties have not been reported in the context of the specific requirements for SPPS.

Experimental Protocols in SPPS: A General Overview

While no protocols exist for the use of this compound, a general workflow for Fmoc-based SPPS is presented below for illustrative purposes.

General Fmoc-SPPS Workflow

Caption: A generalized workflow for solid-phase peptide synthesis using Fmoc chemistry.

Conclusion

Based on an extensive search of the current scientific literature, this compound does not have a documented role in solid-phase peptide synthesis. The stringent requirements for solvents and reagents in SPPS have led to the optimization of a specific set of chemicals for this purpose. Researchers and drug development professionals should continue to rely on established and validated protocols and reagents for peptide synthesis. The exploration of novel, greener solvents and reagents remains an active area of research, but this compound has not been identified as a candidate in this endeavor.

References

Application Notes and Protocols for N-Ethyl-N-methyl-benzamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for research and development purposes only. While information on the chemical properties and synthesis of N-Ethyl-N-methyl-benzamide is based on available scientific literature, its specific application in agrochemical research as an active ingredient is not well-documented. The experimental protocols provided are hypothetical and based on established methodologies for screening similar compounds for agrochemical activity.

Introduction

This compound is an organic compound belonging to the benzamide (B126) class of chemicals.[1][2][3] While research has explored its use in applications such as reactive dye formulations and as a cross-linking agent in thermoset polymers, its utility within the agrochemical sector remains largely unexplored in public literature.[3]

This document provides the known chemical and physical properties of this compound and proposes a hypothetical framework for its investigation as a potential agrochemical agent, drawing parallels with the well-studied insect repellent N,N-Diethyl-3-methylbenzamide (DEET).[4][5][6]

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1]
CAS Number 61260-46-6[1]
Appearance Colorless to light yellow liquid[3]
Solubility Low solubility in water; soluble in organic solvents[3]
IUPAC Name N-ethyl-N-methylbenzamide[1]

Hypothetical Agrochemical Applications

Based on the structural similarity of this compound to known insect repellents like DEET, a primary area for agrochemical research would be its evaluation as an insect repellent or insecticide. Benzamide derivatives have been noted for their potential as active ingredients in crop protection.

Potential Research Areas:

  • Insect Repellent: Screening for repellent activity against common agricultural and public health pests such as aphids, mites, mosquitoes, and ticks.

  • Insecticide: Investigating potential toxic effects on key insect pests through contact or ingestion assays.

  • Fungicide/Nematicide: While less likely based on its structure, broader screening against fungal pathogens and nematodes could be considered, as some benzamide derivatives have shown such activities.

Synthesis Protocols

Several methods for the synthesis of this compound have been described:[3]

  • Acylation of Amines: This common method involves the reaction of benzoyl chloride with N-ethyl-N-methylamine in a suitable solvent like dichloromethane (B109758).

  • Direct Amidation: This route involves reacting N-methylbenzamide with an ethylating agent, such as ethyl bromide, in the presence of a base.

Protocol for Synthesis via Acylation of Amines

This protocol is a standard laboratory procedure for the synthesis of amides.

Materials:

  • Benzoyl chloride

  • N-ethyl-N-methylamine

  • Dichloromethane (anhydrous)

  • Triethylamine (B128534) or pyridine (B92270) (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve N-ethyl-N-methylamine and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Hypothetical Experimental Protocol: Screening for Insect Repellent Activity

This protocol outlines a hypothetical arm-in-cage experiment to assess the repellent efficacy of this compound against mosquitoes, a standard method for evaluating insect repellents.

Objective: To determine the complete protection time (CPT) of this compound against Aedes aegypti mosquitoes.

Materials:

  • This compound (test compound)

  • Ethanol (B145695) (as a solvent)

  • DEET (as a positive control)

  • Ethanol (as a negative control)

  • Cages of laboratory-reared, host-seeking adult female Aedes aegypti mosquitoes.

  • Human volunteers (with appropriate ethical clearance)

  • Micropipettes and sterile applicators

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound and DEET in ethanol at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Volunteer Preparation: Volunteers should wash their forearms with unscented soap, rinse thoroughly, and allow them to air dry for at least 30 minutes before application.

  • Application: Apply a standard volume (e.g., 1 mL) of the test solution, positive control, or negative control evenly to a defined area (e.g., 25 cm²) on the forearm of a volunteer. Allow the treated area to dry for 5 minutes.

  • Exposure: Insert the treated forearm into a cage containing a known number of host-seeking female mosquitoes.

  • Observation: Record the time to the first confirmed mosquito landing. A confirmed landing is defined as a mosquito remaining on the skin for more than 2 seconds.

  • Re-exposure: If no landings occur within a 3-minute exposure period, remove the arm and re-expose it for 3 minutes every 30 minutes until the first confirmed landing.

  • Data Collection: The complete protection time (CPT) is the time from application to the first confirmed landing.

  • Data Analysis: Compare the CPT of this compound with that of DEET and the ethanol control.

Hypothetical Data Presentation Table
TreatmentConcentration (% w/v)Volunteer 1 CPT (min)Volunteer 2 CPT (min)Volunteer 3 CPT (min)Average CPT (min)
This compound5
This compound10
This compound20
DEET (Positive Control)20
Ethanol (Negative Control)-

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzoyl_Chloride Benzoyl Chloride Reaction_Vessel Reaction in Dichloromethane with Base (0°C to RT) Benzoyl_Chloride->Reaction_Vessel N_Ethyl_N_methylamine N-ethyl-N-methylamine N_Ethyl_N_methylamine->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Quench Drying Drying Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound via acylation.

Repellent_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Prep_Solutions Prepare Test Solutions (Compound, DEET, Ethanol) Application Apply Solution to Skin Prep_Solutions->Application Prep_Volunteers Prepare Volunteer's Arm Prep_Volunteers->Application Exposure Expose Arm to Mosquitoes Application->Exposure Observation Observe for Landings Exposure->Observation Decision Landing Observed? Observation->Decision Record_CPT Record Complete Protection Time (CPT) Analysis Compare CPTs Record_CPT->Analysis Decision->Record_CPT Yes Re_expose Re-expose every 30 min Decision->Re_expose No Re_expose->Exposure

Caption: Workflow for insect repellent screening of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Ethyl-N-methyl-benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in the synthesis of N-Ethyl-N-methyl-benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of this compound?

Low yield in this synthesis, typically performed via the Schotten-Baumann reaction, can often be attributed to several factors. The most common issues include the hydrolysis of the benzoyl chloride starting material, incomplete reaction, and mechanical losses during product purification. The acylation of amines with acid chlorides produces hydrochloric acid, which can form a salt with the unreacted amine, thereby reducing the amount of amine available to react and diminishing the yield.[1] The presence of water in the reaction can also lead to the undesired hydrolysis of benzoyl chloride.[2]

Q2: How can I prevent the hydrolysis of benzoyl chloride?

Benzoyl chloride readily reacts with water to form benzoic acid, a common impurity and a primary cause of yield loss. To minimize hydrolysis:

  • Use Anhydrous Solvents: Ensure that solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are properly dried before use.

  • Control Addition of Aqueous Base: When using a biphasic system with an aqueous base like sodium hydroxide (B78521), add the base slowly and with vigorous stirring to ensure it primarily neutralizes the generated HCl rather than reacting with the benzoyl chloride.[1]

  • Consider an Organic Base: Using an organic base such as triethylamine (B128534) or pyridine (B92270) in an aprotic solvent can create a non-aqueous environment, effectively preventing hydrolysis.[3]

Q3: My reaction seems to be incomplete. How can I drive it to completion?

An incomplete reaction is a frequent cause of low yields. Consider the following to improve reaction completion:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the limiting reagent (typically the amine).

  • Ensure Proper Stoichiometry: An excess of the amine can be used, but the most critical factor is the addition of a base to neutralize the HCl byproduct. At least one equivalent of base is required to drive the equilibrium towards the product.[1][3]

  • Reaction Time and Temperature: While the reaction is often rapid at room temperature, extending the reaction time or gently heating the mixture may be necessary for sterically hindered substrates.

Q4: I seem to lose a significant amount of product during the workup and purification steps. What can I do to improve recovery?

Product loss during purification is a common issue. Here are some tips to maximize your yield:

  • Optimize Extraction: Ensure the pH of the aqueous layer is appropriate during extraction. This compound is a neutral compound, so extractions should be performed under conditions where it remains in the organic layer. Washing with a dilute acid can help remove any unreacted amine, and a wash with a dilute base can remove benzoic acid.

  • Thorough Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to ensure complete removal of the product from the aqueous phase.

  • Purification Method: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening, which can lead to product loss.[4] For larger scales, vacuum distillation can be an effective purification method.[5]

Q5: What is the role of the base in the Schotten-Baumann reaction, and which one should I choose?

The base is critical for neutralizing the hydrochloric acid generated during the reaction.[3][6] Without a base, the HCl will react with the N-ethyl-N-methylamine to form an ammonium (B1175870) salt, rendering it non-nucleophilic and halting the reaction.[1]

  • Aqueous Inorganic Bases (e.g., NaOH, KOH): These are inexpensive and effective. They are used in a biphasic system, where the reaction occurs at the interface or in the organic phase.[6] This is the classic Schotten-Baumann condition.

  • Organic Bases (e.g., Triethylamine, Pyridine): These are used in a single-phase organic solvent system (like DCM or THF). They are particularly useful when the starting materials are sensitive to water.

Impact of Reaction Parameters on Yield

The following table summarizes how different experimental parameters can influence the yield of amide synthesis.

ParameterCondition ACondition BExpected Yield OutcomeRationale
Base No Base Added1.1 Equivalents of TriethylamineB > AThe base neutralizes the HCl byproduct, preventing the formation of an unreactive amine salt and driving the reaction to completion.[1][3]
Solvent Technical Grade DichloromethaneAnhydrous DichloromethaneB > AWater in the solvent can cause the hydrolysis of benzoyl chloride to benzoic acid, reducing the amount available for the desired reaction.[2]
Temperature Reaction at 0 °CReaction at Room Temperature (25 °C)B ≥ AFor this specific reaction, room temperature is generally sufficient. Lower temperatures may slow the reaction rate unnecessarily.
Stirring Moderate StirringVigorous StirringB > AIn a biphasic Schotten-Baumann reaction, vigorous stirring increases the interfacial surface area, accelerating the reaction rate between the reactants in the organic phase and the base in the aqueous phase.[2]

Detailed Experimental Protocol

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Benzoyl chloride

  • N-Ethyl-N-methylamine

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-N-methylamine (1.0 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • While maintaining the temperature at 0 °C, add 1 M NaOH solution (1.5 equivalents) dropwise. Ensure vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography on silica (B1680970) gel.[7]

Visual Guides

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Result A Dissolve N-ethyl-N-methylamine in Dichloromethane B Cool solution to 0°C A->B C Add Benzoyl Chloride B->C Start Reaction D Add Aqueous NaOH C->D E Stir at Room Temperature D->E F Quench and Separate Layers E->F Reaction Complete G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify (Distillation/Chromatography) H->I J Pure this compound I->J

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Guide for Low Yield

G Start Low Yield Observed CheckTLC Check TLC of crude product. Is starting amine present? Start->CheckTLC CheckPurity Is benzoic acid a major contaminant (by NMR/GC-MS)? CheckTLC->CheckPurity No IncompleteRxn Incomplete Reaction: - Increase reaction time. - Ensure sufficient base was used. - Check reagent quality. CheckTLC->IncompleteRxn Yes WorkupLoss Significant loss after purification? CheckPurity->WorkupLoss No Hydrolysis Hydrolysis Issue: - Use anhydrous solvent. - Add aqueous base slowly with vigorous stirring. - Consider using an organic base. CheckPurity->Hydrolysis Yes PurificationIssue Purification Loss: - Optimize extraction pH. - Perform multiple extractions. - Re-evaluate chromatography conditions. WorkupLoss->PurificationIssue Yes Success Yield Improved WorkupLoss->Success No IncompleteRxn->Success Hydrolysis->Success PurificationIssue->Success

Caption: Troubleshooting decision tree for low yield diagnosis.

References

Technical Support Center: Synthesis of N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of N-Ethyl-N-methyl-benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of N-ethylmethylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3][4]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities typically encountered are:

  • Unreacted Starting Materials: Residual benzoyl chloride and N-ethylmethylamine.

  • Hydrolysis Product: Benzoic acid, formed from the reaction of benzoyl chloride with any moisture present.[5]

  • Side-Reaction Products: While less common with secondary amines, there is a possibility of other side reactions if the reaction conditions are not well-controlled.

Q3: How can I minimize the formation of benzoic acid as an impurity?

A3: Benzoic acid is formed by the hydrolysis of benzoyl chloride. To minimize its formation, it is crucial to:

  • Use anhydrous solvents and reagents.

  • Ensure all glassware is thoroughly dried before use.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Q4: What are the recommended analytical techniques for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile and semi-volatile impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural confirmation of the desired product and elucidation of unknown impurity structures.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Product Yield Incomplete reaction.- Ensure stoichiometric amounts of reactants or a slight excess of the amine. - Increase the reaction time or gently heat the reaction mixture if necessary. - Ensure efficient stirring to maximize contact between reactants.
Product loss during workup.- Optimize the liquid-liquid extraction procedure by ensuring the correct pH for each wash step. - Minimize the number of transfer steps to avoid physical loss of the product. - If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Presence of Unreacted Benzoyl Chloride in Product Insufficient reaction time or stoichiometry.- Increase the reaction time. - Use a small excess of N-ethylmethylamine.
Inefficient workup.- During the workup, wash the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to remove unreacted benzoyl chloride.[9]
Presence of Unreacted N-ethylmethylamine in Product Use of a large excess of the amine.- Use a smaller excess of N-ethylmethylamine (e.g., 1.1 equivalents).
Inefficient workup.- Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and remove the excess amine in the aqueous phase.[9]
Significant Amount of Benzoic Acid Impurity Presence of moisture in the reaction.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere.
Inefficient workup.- Wash the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to convert benzoic acid to its water-soluble salt.[9]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-ethylmethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

Purity Analysis by GC-MS
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure separation of all components.

  • Injection: Split mode.

  • MS Detection: Electron ionization (EI) mode.

  • Sample Preparation: Dissolve a small amount of the product in a volatile organic solvent like dichloromethane or ethyl acetate.[6]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Schotten-Baumann Reaction cluster_products Products Benzoyl_Chloride Benzoyl Chloride Reaction_Step Acylation Benzoyl_Chloride->Reaction_Step N_Ethylmethylamine N-Ethylmethylamine N_Ethylmethylamine->Reaction_Step Product This compound Reaction_Step->Product Byproduct HCl Reaction_Step->Byproduct

Caption: Synthesis of this compound.

Impurity_Formation Benzoyl_Chloride Benzoyl Chloride Hydrolysis Hydrolysis Benzoyl_Chloride->Hydrolysis Water Water (Moisture) Water->Hydrolysis Benzoic_Acid Benzoic Acid (Impurity) Hydrolysis->Benzoic_Acid

Caption: Formation of Benzoic Acid Impurity.

Troubleshooting_Workflow Start Crude Product Analysis Check_Purity Is Purity > 95%? Start->Check_Purity Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No End Pure Product Check_Purity->End Yes Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Benzoic_Acid_Impurity Benzoic Acid? Unreacted_SM->Benzoic_Acid_Impurity No Optimize_Workup_SM Optimize Workup (Acid/Base Wash) Unreacted_SM->Optimize_Workup_SM Yes Optimize_Workup_BA Optimize Workup (Base Wash) Benzoic_Acid_Impurity->Optimize_Workup_BA Yes Check_Anhydrous Ensure Anhydrous Conditions Benzoic_Acid_Impurity->Check_Anhydrous Yes Optimize_Workup_SM->Start Optimize_Workup_BA->Start Check_Anhydrous->Start

Caption: Troubleshooting Workflow for Purification.

References

Technical Support Center: Purification of N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Ethyl-N-methyl-benzamide by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue Potential Cause Recommended Solution
Poor Separation of Product and Impurities Inadequate solvent system selection.Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for N-substituted benzamides is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column.[1]
Column overloading.As a general rule, use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.[1]
Improper column packing.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry to avoid channeling.
Product Elutes with Streaking or Tailing Compound insolubility in the mobile phase.Ensure the chosen mobile phase is a good solvent for this compound. Consider a different solvent system where the compound has better solubility.[1]
Presence of acidic or basic impurities or the product itself interacting with the silica gel.Add a small amount of a modifier to the mobile phase. For example, a few drops of triethylamine (B128534) for basic compounds can improve peak shape.[1]
Crystallization of Product on the Column High concentration of the product in the eluted fractions.Use a more dilute solution of the crude material for loading. If crystallization occurs, it may be necessary to switch to a solvent system where the product is more soluble.[1]
No Elution of the Product The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Product Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. An ideal Rf value to aim for during TLC optimization is between 0.2 and 0.4.[1]
Compound Degradation on Silica Gel Amides can sometimes be sensitive to the acidic nature of silica gel.Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[1] If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of n-hexane and ethyl acetate. You can begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your product.[1] For similar N-substituted benzamides, this system provides a good balance of polarity to achieve separation.

Q2: How do I choose the right stationary phase for my column?

Silica gel (40-63 µm particle size) is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like this compound. If your compound shows signs of degradation on silica, you might consider using neutral alumina.

Q3: My crude product is an oil. How should I load it onto the column?

If the crude product is an oil, dissolve it in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.[2] Carefully apply the solution to the top of the column. Alternatively, you can adsorb the oily product onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent, add a small amount of silica gel to create a free-flowing powder, and then evaporate the solvent. The dry, impregnated silica can then be carefully added to the top of the column.

Q4: How can I monitor the separation during column chromatography?

Collect fractions of the eluent in separate test tubes. The separation can be monitored by performing TLC on the collected fractions. Spot a small amount from each fraction onto a TLC plate and elute with the optimized solvent system. The fractions containing the pure product can then be identified by comparing their TLC spots to that of a pure standard (if available) and combined.

Q5: Is recrystallization a viable alternative to chromatography for purifying this compound?

Yes, recrystallization can be an effective purification method if a suitable solvent is found. For benzamides, solvent systems such as ethanol/water mixtures or dissolving the crude product in a hot solvent like toluene (B28343) or ethyl acetate and allowing it to cool slowly could be explored.[1] The choice of solvent will depend on the impurity profile.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

Objective: To determine an optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Crude this compound

  • Various solvents: n-hexane, ethyl acetate, dichloromethane

  • UV lamp (254 nm)

Methodology:

  • Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a small amount of a test mobile phase (e.g., 80:20 n-hexane:ethyl acetate) in the developing chamber.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[1]

  • Adjust the mobile phase polarity to achieve an Rf of 0.2-0.4 for the desired product.[1]

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Sand

  • Eluent (optimized from TLC analysis)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Securely clamp the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:EtOAc).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

  • Allow the silica to settle, and then add a thin layer of sand on top of the silica gel bed.

  • Pre-elute the column with the mobile phase, ensuring the silica bed is not disturbed and does not run dry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis of N-Substituted Benzamides

Solvent System (v/v) Typical Rf Range for Similar Compounds Notes
Hexane:Ethyl Acetate (4:1)0.1 - 0.3A good starting point for moderately polar compounds.
Hexane:Ethyl Acetate (2:1)0.3 - 0.6Increase ethyl acetate for more polar impurities.
Hexane:Ethyl Acetate (1:1)0.5 - 0.8A 1:1 mixture of hexane/ethyl acetate was used to purify N,N-diethyl-3-methylbenzamide, which had an Rf of 0.58.[3]
Petroleum Ether:Ethyl AcetateSimilar to Hexane:Ethyl AcetateCan be used as an alternative to hexane.
DichloromethaneVariesCan be used alone or in combination with other solvents to fine-tune polarity.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography start Start Purification issue Problem Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes tailing Streaking/Tailing issue->tailing Yes no_elution No Elution issue->no_elution Yes success Successful Purification issue->success No check_rf Is Rf 0.2-0.4? poor_sep->check_rf Check TLC check_solubility Is compound soluble? tailing->check_solubility Check Solubility increase_polarity increase_polarity no_elution->increase_polarity Increase Mobile Phase Polarity adjust_solvent Optimize Mobile Phase check_rf->adjust_solvent No check_loading Check Column Loading check_rf->check_loading Yes adjust_solvent->poor_sep check_loading->issue change_solvent Change Solvent System check_solubility->change_solvent No add_modifier Add Modifier (e.g., Triethylamine) check_solubility->add_modifier Yes change_solvent->tailing add_modifier->tailing increase_polarity->issue ColumnChromatographyWorkflow General Workflow for Column Chromatography Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc 1. TLC Analysis to Find Optimal Solvent System column_prep 2. Prepare Column (Slurry Pack Silica Gel) tlc->column_prep sample_load 3. Load Crude Sample column_prep->sample_load elution 4. Elute with Mobile Phase sample_load->elution collection 5. Collect Fractions elution->collection fraction_tlc 6. Analyze Fractions by TLC collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Removing unreacted benzoyl chloride from N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-N-methyl-benzamide, with a specific focus on the removal of unreacted benzoyl chloride.

Troubleshooting Guide

Issue: Presence of an acidic impurity in the final product, detected by TLC or NMR.

Potential CauseSuggested Solution
Incomplete quenching of benzoyl chloride: Unreacted benzoyl chloride hydrolyzes to benzoic acid during workup or on standing.1. Ensure thorough basic wash: Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) (e.g., 1-2 M) to convert all benzoyl chloride and benzoic acid into water-soluble sodium benzoate (B1203000).[1] 2. Check the pH of the aqueous layer: After the basic wash, ensure the aqueous layer is basic (pH > 8) to confirm complete neutralization.
Insufficient mixing during aqueous wash: Poor mixing leads to incomplete extraction of sodium benzoate into the aqueous phase.1. Vigorous shaking: Shake the separatory funnel vigorously for an adequate amount of time to ensure efficient partitioning between the organic and aqueous layers. 2. Multiple extractions: Perform at least two to three washes with the basic solution to ensure complete removal of the benzoate salt.

Issue: Low yield of this compound.

Potential CauseSuggested Solution
Hydrolysis of benzoyl chloride before reaction: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not react with the amine.1. Use anhydrous reaction conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] 2. Run the reaction under an inert atmosphere: Use a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.[1]
Loss of product during workup: The amide product may have some solubility in the aqueous phase, especially if excessive amounts of acidic or basic solutions are used.1. Minimize the volume of wash solutions: Use the minimum volume of aqueous solutions necessary for effective washing. 2. Back-extraction: After the initial separation, the aqueous layers can be combined and extracted with a fresh portion of the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted benzoyl chloride from my this compound product?

A1: The most common and effective method is to quench the reaction mixture and then perform an aqueous basic wash. Unreacted benzoyl chloride is readily hydrolyzed to benzoic acid under these conditions.[2][3] The benzoic acid is then deprotonated by the base (e.g., sodium bicarbonate or sodium hydroxide) to form sodium benzoate, which is highly soluble in water and can be easily separated from the water-insoluble this compound during a liquid-liquid extraction.[1][4][5]

Q2: Why is a basic wash necessary? Can I just wash with water?

A2: While washing with water will hydrolyze benzoyl chloride to benzoic acid, benzoic acid itself has limited solubility in water and is soluble in many organic solvents.[3][6][7] Therefore, a simple water wash will not effectively remove the benzoic acid impurity from the organic layer containing your product. A basic wash is crucial because it converts benzoic acid into its highly water-soluble salt, sodium benzoate, allowing for its complete removal into the aqueous phase.[1][4][5]

Q3: What is the underlying principle of the separation of this compound from benzoic acid?

A3: The separation is based on the differential solubility of the amide product and the benzoic acid impurity in a biphasic system (typically an organic solvent and water). This compound is a neutral organic molecule with low solubility in water. Benzoic acid, while organic, possesses an acidic proton. By adding a base, the benzoic acid is converted to its ionic salt (sodium benzoate), which is much more soluble in the aqueous phase than in the organic phase. This allows for the selective extraction of the impurity into the water layer, leaving the desired amide in the organic layer.

Q4: Can I use other purification methods besides extraction?

A4: While extraction is the most common and efficient method for this specific separation, other purification techniques can be employed if impurities persist:

  • Column Chromatography: Silica gel chromatography can be used to separate the less polar amide product from the more polar benzoic acid impurity.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₁₀H₁₃NO163.22Not readily available (liquid at room temp)
Benzoyl ChlorideC₇H₅ClO140.57197.2
Benzoic AcidC₇H₆O₂122.12249

Table 2: Solubility Data of Key Compounds

CompoundWaterDiethyl Ether
This compound Low solubilitySoluble
Benzoyl Chloride ReactsMiscible
Benzoic Acid Slightly soluble (0.34 g/100 mL at 25 °C)Soluble (40.8 g/100 mL)[7]
Sodium Benzoate Highly soluble (62.87 g/100 mL at 30 °C)[4]Practically insoluble[1]

Experimental Protocols

Protocol: Aqueous Workup for the Removal of Unreacted Benzoyl Chloride

This protocol outlines the standard procedure for the purification of this compound after its synthesis from benzoyl chloride and N-ethylmethylamine.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching the Reaction:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add deionized water to the reaction mixture to quench any remaining reactive reagents.

  • Transfer to Separatory Funnel:

    • Transfer the entire mixture to a separatory funnel of appropriate size.

    • If the reaction solvent is denser than water (e.g., dichloromethane), it will form the bottom layer. If it is less dense (e.g., diethyl ether), it will be the top layer.

  • Basic Wash:

    • Add a volume of saturated aqueous sodium bicarbonate solution (or 1M NaOH) to the separatory funnel, roughly equal to the volume of the organic layer.

    • Stopper the funnel and, while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the aqueous layer (the bottom layer if using dichloromethane, the top if using diethyl ether).

    • Repeat this washing step one or two more times to ensure all acidic impurities have been removed. Check the pH of the final aqueous wash to ensure it is basic.

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any residual base.

    • Shake and separate the layers as described above.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine. This helps to remove the majority of the dissolved water in the organic layer.

    • Shake and separate the layers.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution. Swirl the flask; if the drying agent clumps together, add more until some of it moves freely as a fine powder.

    • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

  • Isolation of the Product:

    • Filter the drying agent from the organic solution by gravity filtration or by decanting the solution into a clean, dry round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification (if necessary):

    • If the product is not sufficiently pure at this stage, it can be further purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow start Reaction Mixture (this compound, unreacted Benzoyl Chloride, Solvent) quench Quench with Water start->quench extract1 Wash with aq. NaHCO3 / NaOH quench->extract1 separate1 Separate Layers extract1->separate1 aqueous1 Aqueous Layer (contains Sodium Benzoate) separate1->aqueous1 Discard organic1 Organic Layer (contains Product) separate1->organic1 extract2 Wash with Water organic1->extract2 separate2 Separate Layers extract2->separate2 aqueous2 Aqueous Layer separate2->aqueous2 Discard organic2 Organic Layer separate2->organic2 extract3 Wash with Brine organic2->extract3 separate3 Separate Layers extract3->separate3 aqueous3 Aqueous Layer separate3->aqueous3 Discard organic3 Organic Layer separate3->organic3 dry Dry with MgSO4 / Na2SO4 organic3->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate end Pure this compound evaporate->end

Caption: Experimental workflow for the purification of this compound.

logical_relationship reagents Initial Reaction Mixture - this compound (Product) - Benzoyl Chloride (Impurity) - Organic Solvent hydrolysis Hydrolysis of Benzoyl Chloride (with H2O) reagents->hydrolysis benzoic_acid Formation of Benzoic Acid (in Organic Layer) hydrolysis->benzoic_acid base_wash Addition of Aqueous Base (e.g., NaHCO3) benzoic_acid->base_wash deprotonation Deprotonation of Benzoic Acid base_wash->deprotonation benzoate Formation of Sodium Benzoate (Water-Soluble Salt) deprotonation->benzoate extraction Liquid-Liquid Extraction benzoate->extraction organic_phase Organic Phase: Pure this compound extraction->organic_phase Separated aqueous_phase Aqueous Phase: Sodium Benzoate extraction->aqueous_phase Separated

Caption: Logical relationship of chemical transformations during purification.

References

Technical Support Center: N-Ethyl-N-methyl-benzamide Synthesis & Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of N-Ethyl-N-methyl-benzamide during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues encountered during the workup of this compound that may lead to its hydrolysis into benzoic acid and N-ethyl-N-methylamine.

Issue ID Problem Potential Cause Recommended Solution
HYD-001 Low yield of this compound with the presence of benzoic acid as an impurity.Acid-catalyzed hydrolysis: Use of strong acidic solutions (e.g., >1M HCl) during aqueous workup to neutralize basic reagents or byproducts.- Use a milder acidic wash, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).- Perform washes at low temperatures (0-5 °C) to decrease the rate of hydrolysis.- Minimize the contact time between the organic layer and the acidic aqueous layer.
HYD-002 Formation of N-ethyl-N-methylamine and benzoate (B1203000) salt, leading to product loss.Base-catalyzed hydrolysis: Washing with strong basic solutions (e.g., >1M NaOH) to remove acidic starting materials or byproducts. Elevated temperatures during the basic wash can exacerbate this issue.- Employ a milder basic wash, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).- Avoid heating the reaction mixture during or after the addition of a basic solution.- If a stronger base is necessary, perform the wash rapidly at low temperatures.
HYD-003 Product degradation is observed even with the use of mild aqueous washes.Prolonged exposure to aqueous conditions: this compound, like most amides, can undergo slow hydrolysis in the presence of water, especially if residual acidic or basic catalysts are present.- Implement a non-aqueous workup procedure. After the reaction, quench with a non-aqueous reagent if necessary, filter off any solid byproducts, and purify by distillation or column chromatography.- Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation.
HYD-004 Difficulty in removing water-soluble impurities without causing hydrolysis.Emulsion formation during aqueous extraction: This increases the contact time between the amide and the aqueous phase, promoting hydrolysis.- To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Consider a non-aqueous workup to avoid emulsion issues altogether.

Frequently Asked Questions (FAQs)

Q1: At what pH range is this compound most stable during an aqueous workup?

A1: this compound is most stable under neutral to slightly acidic or basic conditions (pH 5-8). Strongly acidic (pH < 4) or strongly basic (pH > 10) conditions, especially when combined with elevated temperatures, will significantly increase the rate of hydrolysis.[1]

Q2: Can I use a strong acid to protonate and remove a basic impurity during the workup?

A2: While effective for removing basic impurities, using a strong acid wash (e.g., 1M HCl) poses a significant risk of inducing acid-catalyzed hydrolysis of your amide product. A safer alternative is to use a milder acidic solution, such as saturated aqueous ammonium chloride, and to perform the wash at a reduced temperature.

Q3: What are the signs of this compound hydrolysis in my crude product?

A3: The primary indicators of hydrolysis are the presence of benzoic acid and/or N-ethyl-N-methylamine in your product mixture. These can often be detected by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Benzoic acid is a crystalline solid, while N-ethyl-N-methylamine is a volatile liquid with a characteristic amine odor.

Q4: Is a non-aqueous workup always necessary to prevent hydrolysis?

A4: Not always. If the impurities in your reaction mixture can be removed with mild aqueous washes (e.g., water, brine, and saturated sodium bicarbonate solution) performed quickly and at low temperatures, you may be able to avoid significant hydrolysis. However, a non-aqueous workup is the most robust method to completely eliminate the risk of hydrolysis.

Q5: What is a suitable non-aqueous workup procedure for this compound?

A5: A general non-aqueous workup involves quenching the reaction if necessary (e.g., with a non-protic reagent), followed by filtration to remove any solid byproducts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by methods such as distillation or column chromatography over silica (B1680970) gel.

Data Presentation

Workup Condition pH Range Temperature Relative Rate of Hydrolysis Recommendation
Strong Acid Wash< 4Room Temp (20-25°C)ModerateAvoid if possible. Use with caution at low temperatures for short durations.
Strong Acid Wash< 4Elevated (>40°C)HighNot Recommended.
Mild Acid Wash4 - 6Room Temp (20-25°C)LowRecommended for removing basic impurities.
Neutral Wash (Water/Brine)6 - 8Room Temp (20-25°C)Very LowRecommended for general washing.
Mild Base Wash8 - 10Room Temp (20-25°C)LowRecommended for removing acidic impurities.
Strong Base Wash> 10Room Temp (20-25°C)ModerateAvoid if possible. Use with caution at low temperatures for short durations.
Strong Base Wash> 10Elevated (>40°C)HighNot Recommended.
Non-Aqueous WorkupN/ARoom Temp (20-25°C)NegligibleHighly Recommended for sensitive substrates.

Experimental Protocols

Protocol 1: Recommended Non-Aqueous Workup for the Purification of this compound

This protocol is designed to purify this compound after its synthesis, for instance, from the reaction of benzoyl chloride with N-ethyl-N-methylamine, while minimizing the risk of hydrolysis.

1. Reaction Quenching (if applicable):

  • If the reaction involves a reagent that needs to be quenched (e.g., excess acylating agent), add a stoichiometric amount of a non-protic quenching agent, such as anhydrous triethylamine, at 0°C.

2. Removal of Solid Byproducts:

  • If solid byproducts (e.g., triethylammonium (B8662869) chloride) have formed, dilute the reaction mixture with a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Stir the suspension for 10-15 minutes.

  • Filter the mixture through a pad of celite or a sintered glass funnel to remove the solid precipitates.

  • Wash the filter cake with a small amount of the anhydrous organic solvent to ensure complete recovery of the product.

3. Solvent Removal:

  • Combine the filtrate and the washings.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

4. Final Purification:

  • Option A: Distillation: If this compound is the major component and is thermally stable, purify the crude oil by vacuum distillation.

  • Option B: Column Chromatography: If other non-volatile impurities are present, purify the crude product by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of ethyl acetate (B1210297) in hexanes.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A This compound Protonated_Amide Protonated Amide (O-protonated) Amide_A->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H₂O Carboxylic_Acid Benzoic Acid Tetrahedral_Intermediate_A->Carboxylic_Acid - H₂NR¹R² Protonated_Amine N-Ethyl-N-methylammonium Tetrahedral_Intermediate_A->Protonated_Amine + H⁺ Amide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylate Benzoate Tetrahedral_Intermediate_B->Carboxylate - HNR¹R² Amine N-Ethyl-N-methylamine Tetrahedral_Intermediate_B->Amine Carboxylic_Acid_Final Carboxylic_Acid_Final Carboxylate->Carboxylic_Acid_Final + H₃O⁺ (workup)

Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.

Workup_Workflow cluster_aqueous Standard Aqueous Workup (Risk of Hydrolysis) cluster_nonaqueous Recommended Non-Aqueous Workup Reaction_Mixture_A Crude Reaction Mixture Dilute_A Dilute with Organic Solvent Reaction_Mixture_A->Dilute_A Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Dilute_A->Acid_Wash Base_Wash Wash with Dilute Base (e.g., 1M NaOH) Acid_Wash->Base_Wash Brine_Wash_A Wash with Brine Base_Wash->Brine_Wash_A Dry_A Dry with Na₂SO₄ Brine_Wash_A->Dry_A Evaporate_A Evaporate Solvent Dry_A->Evaporate_A Pure_Product_A Purified Product Evaporate_A->Pure_Product_A Reaction_Mixture_B Crude Reaction Mixture Quench Non-Aqueous Quench (if necessary) Reaction_Mixture_B->Quench Filter Filter to Remove Solids Quench->Filter Evaporate_B Evaporate Solvent Filter->Evaporate_B Purify Purify by Distillation or Chromatography Evaporate_B->Purify Pure_Product_B Pure Product Purify->Pure_Product_B

Caption: Comparison of a standard aqueous workup with a recommended non-aqueous workup.

Troubleshooting_Logic Start Low Yield of Amide? Check_Impurity Is Benzoic Acid or Amine Present? Start->Check_Impurity Yes_Hydrolysis Hydrolysis is Likely Occurring Check_Impurity->Yes_Hydrolysis Yes No_Other_Issue Investigate Other Reaction Issues Check_Impurity->No_Other_Issue No Workup_Type What Type of Workup Was Used? Yes_Hydrolysis->Workup_Type Aqueous Aqueous Workup Workup_Type->Aqueous Aqueous NonAqueous Non-Aqueous Workup Workup_Type->NonAqueous Non-Aqueous Mild_Conditions Switch to Milder Conditions: - Low Temperature - Saturated NaHCO₃ / NH₄Cl Aqueous->Mild_Conditions NonAqueous->No_Other_Issue Hydrolysis Unlikely Implement_NonAqueous Implement Non-Aqueous Workup Protocol Mild_Conditions->Implement_NonAqueous If hydrolysis persists

References

Technical Support Center: N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethyl-N-methyl-benzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most common and direct method for the synthesis of this compound is the acylation of N-ethylmethylamine with benzoyl chloride. This is a nucleophilic acyl substitution reaction. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. These conditions are often referred to as the Schotten-Baumann reaction.

An alternative approach involves the use of coupling agents to facilitate the amide bond formation between benzoic acid and N-ethylmethylamine.

Q2: What are the primary side reaction pathways I should be aware of during the synthesis of this compound from benzoyl chloride?

The main side reactions to consider are:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can readily react with any moisture present in the reaction setup (e.g., in solvents or on glassware) to form benzoic acid. This not only consumes the starting material but also introduces an acidic impurity that can complicate purification.

  • Over-acylation of the Amine (less common for tertiary amides): While less of a concern when starting with a secondary amine like N-ethylmethylamine to form a tertiary amide, in broader amide syntheses, the initially formed amide can sometimes be acylated again. For this compound synthesis, this is not a typical side reaction.

  • Side Reactions of the Amine: The purity of the N-ethylmethylamine starting material is crucial. Impurities in the amine can lead to the formation of other amide byproducts.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. The table below summarizes common causes and troubleshooting strategies.

Potential Cause Troubleshooting/Optimization Strategies
Incomplete Reaction - Ensure all starting materials are consumed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or gently heat the reaction mixture if starting materials persist.
Hydrolysis of Benzoyl Chloride - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Sub-optimal Reaction Temperature - The reaction is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0 °C) during the addition of benzoyl chloride can minimize side reactions.
Inefficient Mixing - Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
Losses During Workup and Purification - Minimize the amount of solvent used for extraction and recrystallization to avoid product loss.- Optimize the pH of the aqueous washes to ensure the amide product remains in the organic phase.

Q4: I am observing an acidic impurity in my final product. What is it and how can I remove it?

The most likely acidic impurity is benzoic acid, formed from the hydrolysis of benzoyl chloride.

  • Identification: Benzoic acid can be identified by its characteristic melting point and spectroscopic signatures (e.g., a broad -OH stretch in the IR spectrum and a carboxylic acid proton signal in the 1H NMR spectrum).

  • Removal: Benzoic acid can be easily removed during the aqueous workup by washing the organic layer with a basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. The benzoate (B1203000) salt will be soluble in the aqueous layer, while the this compound will remain in the organic layer.

Q5: What are the expected degradation pathways for this compound?

Amide bonds are generally stable; however, this compound can degrade under certain conditions. The primary degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield benzoic acid and N-ethylmethylamine. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides.

  • Oxidative Degradation: Exposure to oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.

Troubleshooting Guide

Observed Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction, hydrolysis of starting material, or loss during workup.- Monitor reaction completion by TLC/LC-MS.- Use anhydrous conditions.- Optimize purification steps.
Presence of a Crystalline White Solid Impurity Likely benzoic acid from hydrolysis of benzoyl chloride.- Wash the organic layer with a basic aqueous solution (e.g., NaHCO₃ solution) during workup.
Multiple Spots on TLC After Reaction Presence of unreacted starting materials and/or side products.- Co-spot the reaction mixture with starting materials on the TLC plate for identification.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.- Purify the product using column chromatography.- Ensure complete removal of solvents under reduced pressure.
Formation of Unexpected Amides Impure N-ethylmethylamine starting material.- Verify the purity of the N-ethylmethylamine by GC-MS or NMR before use.- Use a freshly opened or distilled batch of the amine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related N,N-disubstituted benzamides.

Materials:

  • Benzoyl chloride

  • N-ethylmethylamine

  • Triethylamine or Pyridine (as a base)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Forced Degradation Study Protocol (General Guidance)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

Stress Condition Procedure
Acidic Hydrolysis Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
Basic Hydrolysis Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80 °C for a specified period. Neutralize the solution before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.
Thermal Degradation Store the solid sample in an oven at an elevated temperature (e.g., 105 °C) for a specified period. Dissolve in a suitable solvent for analysis.
Photolytic Degradation Expose the stock solution (in a quartz cuvette) and the solid sample to UV light (e.g., 254 nm) and visible light for a specified duration.

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

Synthesis_Pathway Benzoyl_Chloride Benzoyl Chloride Product This compound Benzoyl_Chloride->Product Benzoic_Acid Benzoic Acid Benzoyl_Chloride->Benzoic_Acid Hydrolysis NEthylmethylamine N-Ethylmethylamine NEthylmethylamine->Product Water Water (Moisture) Water->Benzoic_Acid

Caption: Main synthesis and primary side reaction pathway.

Degradation_Pathways NEMB This compound Benzoic_Acid Benzoic Acid NEMB->Benzoic_Acid Hydrolysis N_Ethylmethylamine N-Ethylmethylamine NEMB->N_Ethylmethylamine Hydrolysis N_Oxide N-Oxide Analogues NEMB->N_Oxide Oxidation Dealkylated De-ethylated / De-methylated Products NEMB->Dealkylated Photodegradation

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Experiment Encountered an Issue Issue_Type Identify Issue Type Start->Issue_Type Low_Yield Low Yield? Issue_Type->Low_Yield Yield Issue Impurity Impurity Detected? Issue_Type->Impurity Purity Issue Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions Yes Characterize_Impurity Characterize Impurity (NMR, MS, etc.) Impurity->Characterize_Impurity Yes Anhydrous_Techniques Implement Anhydrous Techniques Check_Conditions->Anhydrous_Techniques Optimize_Workup Optimize Workup & Purification Anhydrous_Techniques->Optimize_Workup Adjust_Purification Adjust Purification Method Characterize_Impurity->Adjust_Purification Check_Starting_Materials Check Purity of Starting Materials Adjust_Purification->Check_Starting_Materials

Caption: A logical workflow for troubleshooting common experimental issues.

Improving the stability of N-Ethyl-N-methyl-benzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethyl-N-methyl-benzamide. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to enhance the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound, a tertiary amide, is generally stable in aqueous solutions.[1] However, like other amides, it is susceptible to degradation primarily through hydrolysis.[2] This reaction involves the cleavage of the amide bond to yield benzoic acid and N-ethyl-N-methylamine. Hydrolysis is significantly influenced by pH and temperature, being more pronounced under strong acidic or basic conditions.[1][3] Other potential but less common degradation pathways include oxidation and photodegradation, especially with prolonged exposure to oxidative agents or high-intensity light.[4]

Q2: How does pH impact the stability of this compound solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. Amide bonds exhibit their greatest stability at or near neutral pH.[3] Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.[1][5]

  • Acidic Conditions: Acid-catalyzed hydrolysis involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[1]

  • Basic Conditions: Base-catalyzed hydrolysis occurs via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[6][7] For optimal stability, it is recommended to maintain solutions within a pH range of 6.0-8.0.

Q3: What are the ideal storage conditions for solutions containing this compound?

A3: To maximize the shelf-life of this compound solutions, proper storage is essential. The following conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, freezing (-20°C or lower) may be an option, provided the compound is stable to freeze-thaw cycles.[4]

  • Light: Protect the solution from light by using amber-colored vials or by storing it in the dark to prevent potential photodegradation.[4]

  • Atmosphere: For sensitive applications, purging the storage container with an inert gas like nitrogen or argon can help prevent oxidative degradation.[4]

Q4: Can I use buffers to improve the stability of my solution?

A4: Yes, using a buffer system to maintain a neutral pH is highly recommended. Phosphate or citrate (B86180) buffers are commonly used to stabilize solutions in the pH 6.0-8.0 range. However, it is crucial to first establish the compatibility of the chosen buffer with this compound, as some buffer components can potentially catalyze degradation. An initial compatibility study is advised.

Q5: How can I detect and quantify the degradation of this compound?

A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products and quantifying their respective concentrations over time.[8][9] Other methods like Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) can also be employed for identification and quantification.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of compound concentration or potency over time. Chemical degradation, likely due to hydrolysis.• Verify the pH of the solution; adjust to a neutral range (6.0-8.0) using a suitable buffer. • Store the solution at a lower temperature (e.g., 2-8°C).[4] • Protect the solution from light.[4]
Appearance of new peaks in the chromatogram (e.g., HPLC). Formation of degradation products (e.g., benzoic acid, N-ethyl-N-methylamine).• Characterize the new peaks using mass spectrometry (MS) to confirm their identity. • Perform a forced degradation study (see protocol below) to understand the degradation profile under stress conditions.
Precipitation or cloudiness in the solution. Poor solubility of the compound or its degradants. This compound has low solubility in water.[2]• Consider using a co-solvent system (e.g., with ethanol, acetone) if compatible with the experimental design.[10] • Ensure the pH of the solution has not shifted to a value where the compound or its degradants are less soluble.
Discoloration of the solution (e.g., turning yellow). Oxidative degradation or formation of chromophoric byproducts.• Store the solution under an inert atmosphere (nitrogen or argon).[4] • Investigate the compatibility of all solution components, including excipients and container materials.
Summary of Stability Influencing Factors

The table below summarizes the impact of various environmental factors on the stability of tertiary amides like this compound in solution.

Factor Condition Risk of Degradation Primary Degradation Pathway
pH < 4HighAcid-Catalyzed Hydrolysis[1]
6 - 8Low-
> 9HighBase-Catalyzed Hydrolysis[6]
Temperature -20°CVery Low-
2 - 8°CLowHydrolysis
Ambient (~25°C)ModerateHydrolysis
> 40°CHighHydrolysis
Light Exposed to UV/SunlightModeratePhotodegradation
Stored in Dark/Amber VialLow-
Atmosphere Air (Oxygen)Low to ModerateOxidation
Inert Gas (N₂, Ar)Very Low-

Experimental Protocols & Visualizations

Key Degradation Pathway: Hydrolysis

The primary degradation mechanism for this compound is hydrolysis, which can be catalyzed by either acid or base, yielding benzoic acid and N-ethyl-N-methylamine.

G cluster_main Hydrolysis of this compound cluster_conditions parent This compound acid Acidic Conditions (H₃O⁺) parent->acid base Basic Conditions (OH⁻) parent->base prod1 Benzoic Acid acid->prod1 Cleavage prod2 N-Ethyl-N-methylamine acid->prod2 Cleavage base->prod1 Cleavage base->prod2 Cleavage

Diagram 1: Primary hydrolysis pathway for this compound.
Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the intrinsic stability of this compound and its potential degradation products.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound and the solution to 70°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and quantify major degradation products.

    • Determine the primary degradation pathways.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acid (0.1M HCl, 60°C) prep->acid Aliquot base Base (0.1M NaOH, 60°C) prep->base Aliquot oxid Oxidation (3% H₂O₂, RT) prep->oxid Aliquot photo Photolytic (ICH Q1B) prep->photo Aliquot sample Sample at Time Points (0, 4, 8, 24h) acid->sample base->sample oxid->sample photo->sample analyze Analyze via Stability-Indicating HPLC sample->analyze report Evaluate Data & Identify Degradants analyze->report

Diagram 2: Workflow for a forced degradation study.
Troubleshooting Logic for Stability Issues

When encountering a stability problem, a logical diagnostic approach can quickly identify the root cause.

G cluster_troubleshooting Troubleshooting Flowchart for Degradation start Degradation Observed? check_ph Is pH Neutral (6-8)? start->check_ph check_temp Is Storage Temp Low (2-8°C)? check_ph->check_temp Yes action_ph Adjust pH with Buffer check_ph->action_ph No check_light Is Solution Protected from Light? check_temp->check_light Yes action_temp Store at Lower Temp check_temp->action_temp No check_ox Is Oxidative Stress Possible? check_light->check_ox Yes action_light Use Amber Vials/ Store in Dark check_light->action_light No action_ox Store Under Inert Gas check_ox->action_ox Yes end Stability Improved check_ox->end No action_ph->end action_temp->end action_light->end action_ox->end

Diagram 3: A logical approach to troubleshooting stability issues.

References

Technical Support Center: N-Ethyl-N-methyl-benzamide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of N-Ethyl-N-methyl-benzamide and related derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Known Physical Properties of this compound

It is important to note that this compound is often described as a colorless to light yellow liquid at room temperature, which can present challenges for traditional recrystallization techniques.[1] Purification of liquids is typically achieved by distillation or chromatography. However, if your compound is a low-melting solid or if you are working with a solid derivative, the following information will be applicable.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Water Solubility Low[1]

Recommended Recrystallization Solvents for Benzamide (B126) Derivatives

The choice of solvent is critical for successful recrystallization. For benzamide derivatives, a range of solvents can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemComments
Ethanol (B145695)A good starting point for many benzamides.
Ethanol/WaterA mixed solvent system that can be effective if the compound is too soluble in pure ethanol.
MethanolSimilar to ethanol, can be a suitable choice.
Ethyl Acetate/HexaneA common mixed solvent system for compounds of intermediate polarity.
Dichloromethane/EthanolCan be used in layering techniques for crystal growth.[3]
Chloroform/HexaneAnother option for solvent layering.[3]

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable purification method for this compound?

Given that this compound is often a liquid at room temperature, traditional recrystallization may not be the most appropriate primary purification technique.[1] Distillation or column chromatography are generally preferred for liquids. However, if you are working with a solid derivative or if your this compound is a low-melting solid, recrystallization can be a viable option.

Q2: What is the best starting solvent for recrystallizing a benzamide derivative?

For benzamide derivatives, ethanol is often a good initial choice. If the compound is found to be too soluble in hot ethanol, a mixed solvent system such as ethanol/water can be employed to decrease its solubility and induce crystallization upon cooling.

Q3: How can I grow single crystals of my benzamide derivative for X-ray analysis?

Techniques like slow evaporation, vapor diffusion, and solvent layering are effective for growing high-quality single crystals.[3] For solvent layering, a solution of the compound in a dense solvent is carefully layered with a less dense anti-solvent in which the compound is insoluble.[3] Crystals will slowly form at the interface.

Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to reduce the saturation.

    • Allow the solution to cool more slowly.

    • Scratching the inside of the flask with a glass rod at the surface of the solution can help induce crystallization.

    • Adding a seed crystal of the pure compound can also be effective.

Q2: No crystals have formed after cooling the solution. What is the problem?

This typically indicates that the solution is not saturated enough, meaning too much solvent was used.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the compound.

    • Try cooling the solution in an ice bath to further decrease the solubility.

    • If crystals still do not form, it may be necessary to remove the solvent completely and attempt the recrystallization again with a different solvent system.

Q3: The crystals are very small or appear as a powder. How can I get larger crystals?

Rapid crystal formation often leads to small or impure crystals.

  • Solution:

    • Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate.

    • Using a slightly larger volume of solvent can sometimes promote the growth of larger, more well-defined crystals.

Q4: The recrystallized product is colored, but the pure compound should be colorless. How can I remove the colored impurities?

Colored impurities can sometimes be removed with activated charcoal.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the filtrate to cool and crystallize as usual.

Experimental Protocol: Recrystallization of a Benzamide Derivative

This is a general procedure that can be adapted for this compound if it is a solid, or for other solid benzamide derivatives.

1. Solvent Selection:

  • Place a small amount of the crude benzamide in a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Heat the test tube and observe the solubility. The compound should be fully soluble in the hot solvent.

2. Dissolution:

  • Place the crude benzamide in an Erlenmeyer flask.

  • Add the minimum amount of the selected solvent to just cover the solid.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.

  • Add more solvent in small portions until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration.

  • Preheat a second Erlenmeyer flask and a funnel with a small amount of the boiling solvent.

  • Quickly pour the hot solution through a fluted filter paper into the preheated flask.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying of Crystals:

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Press the crystals dry on the filter paper.

  • Allow the crystals to air dry completely or dry them in a desiccator.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes impure_crystals Crystals Impure/Colored? no_crystals->impure_crystals No evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Yes successful_crystallization Successful Recrystallization impure_crystals->successful_crystallization No use_charcoal Use Activated Charcoal impure_crystals->use_charcoal Yes cool_slowly Cool Slowly / Scratch Flask reheat_add_solvent->cool_slowly cool_slowly->no_crystals evaporate_solvent->start use_charcoal->start

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Workflow start Start select_solvent Select Appropriate Solvent start->select_solvent dissolve Dissolve Crude Compound in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Solution Slowly to Induce Crystallization hot_filtration->cool isolate Isolate Crystals via Filtration cool->isolate dry Dry Crystals isolate->dry end End dry->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Optimizing Acylation of N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the acylation of N-ethyl-N-methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the acylation of N-ethyl-N-methylamine?

Q2: What are the most common acylating agents for this reaction?

The most common and reactive acylating agents are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1][6][7] These reagents are highly electrophilic and react readily with the nucleophilic amine. Carboxylic acids can also be used, but they require activation with a coupling agent (like HBTU) to proceed efficiently.[8]

Q3: Why is a base typically required for this reaction?

Q4: Which solvents are suitable for this acylation?

Aprotic solvents are generally preferred to prevent reaction with the acylating agent. Anhydrous dichloromethane (B109758) (DCM) is a common choice as it is inert and effectively dissolves the reactants.[7][10] Other solvents like tetrahydrofuran (B95107) (THF) may also be used.[5] For greener chemistry approaches, reactions in water have also been reported, although this is less conventional.[5]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[7][10] A spot of the starting amine is compared against a spot from the reaction mixture over time. The reaction is considered complete when the starting amine spot is no longer visible by TLC (visualized with a suitable stain like ninhydrin (B49086) for amines).[10]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Degraded Acylating Agent Acyl chlorides and anhydrides are sensitive to moisture. Hydrolysis reduces their reactivity. Solution: Use a fresh bottle of the acylating agent or purify it by distillation before use. Ensure all glassware is thoroughly dried.
Insufficient or Inappropriate Base The base may not be strong enough to neutralize the acid byproduct, or an insufficient amount was used. Solution: Ensure at least one equivalent of base (e.g., triethylamine (B128534), pyridine) is used for acyl chlorides. For amine hydrochloride salts, two equivalents are needed.[10] If the reaction is slow, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate it.[10]
Poor Quality Starting Amine The N-ethyl-N-methylamine may contain impurities or water. Solution: Purify the amine by distillation. Ensure the amine is stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Reaction Temperature Too Low While starting the reaction at 0 °C is common to control the initial exothermic reaction, some acylations may require warming to room temperature or gentle heating to proceed to completion.[7] Solution: After the initial addition of the acylating agent at 0 °C, allow the reaction to warm to room temperature and monitor by TLC.[7]

Problem: Formation of Multiple Byproducts

Possible CauseRecommended Solution
Reaction with Solvent or Water The acylating agent can react with residual water or protic solvents. Solution: Use anhydrous solvents and ensure all glassware is oven-dried or flame-dried before use.[7] Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.[10]
Side Reactions at Elevated Temperatures High temperatures can sometimes lead to decomposition or unwanted side reactions. Solution: Maintain a controlled temperature. An ice bath (0 °C) is recommended for the dropwise addition of the acylating agent to manage the initial exothermic reaction.[7][10]

Problem: Difficult Product Purification

Possible CauseRecommended Solution
Residual Base (Pyridine or Triethylamine) Tertiary amine bases can be difficult to remove completely by evaporation. Solution: Perform an aqueous workup. Wash the organic layer with a dilute acid solution, such as 1M HCl or aqueous copper sulfate (B86663) (particularly effective for removing pyridine), to convert the amine base into its water-soluble salt.[7][10]
Unreacted Starting Materials If the reaction did not go to completion, separating the product from the starting amine can be challenging. Solution: Ensure the reaction is complete via TLC monitoring before workup.[10] If separation is still difficult, flash column chromatography on silica (B1680970) gel is a standard method for purification.[7][8]
Product is Water-Soluble Some N-acylated products may have partial solubility in water, leading to loss during the aqueous workup. Solution: After the initial extraction, back-extract the aqueous layers with the organic solvent (e.g., DCM) multiple times to recover any dissolved product.[7] Combine all organic extracts before drying and concentrating.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the acylation of secondary amines, providing a baseline for optimization.

Table 1: Acylation using Acyl Chlorides

Acylating AgentBaseSolventTemperatureTime (h)Typical Yield (%)
Acetyl ChlorideTriethylamine/PyridineDichloromethane (DCM)0 °C to RT1 - 2>90%
Benzoyl ChlorideTriethylamineDichloromethane (DCM)0 °C to RT2 - 3>95%[7]

Table 2: Acylation using Acid Anhydrides

Acylating AgentBaseSolventTemperatureTime (h)Typical Yield (%)
Acetic Anhydride (B1165640)TriethylamineDichloromethane (DCM)0 °C to RT2>95%[7]
Acetic AnhydrideNone (Neat)Solvent-freeRT< 0.25>90%[6]

Experimental Protocols

Protocol 1: Acylation using Acetyl Chloride

This protocol describes a standard procedure for the N-acetylation of N-ethyl-N-methylamine.

Materials:

  • N-ethyl-N-methylamine

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-ethyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Stir the solution under an inert atmosphere (e.g., nitrogen) and cool the flask to 0 °C in an ice bath.[10]

  • Add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.[10]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.[10]

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).[7]

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and then brine.[7][8]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl-N-ethyl-N-methylamine.[7]

  • If necessary, purify the crude product by flash column chromatography on silica gel.[8]

Protocol 2: Acylation using Acetic Anhydride

This protocol outlines the N-acetylation using a less reactive, easier-to-handle acylating agent.

Materials:

  • N-ethyl-N-methylamine

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-ethyl-N-methylamine (1.0 equivalent) in anhydrous DCM in a dry round-bottom flask.

  • Add triethylamine (1.5 equivalents) to the stirred solution.[7]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for 2 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[7]

  • Combine the organic layers and wash with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified if necessary.[7]

Visualizations

AcylationMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R1(R2)N-H Intermediate R1(R2)N⁺H-C(O⁻)(X)-R3 Amine->Intermediate Nucleophilic Attack AcylatingAgent R3-C(=O)-X Amide R1(R2)N-C(=O)-R3 Intermediate->Amide Elimination of X⁻ Byproduct H-X Intermediate->Byproduct Proton Transfer

Caption: General mechanism of nucleophilic acyl substitution.

ExperimentalWorkflow Setup 1. Dissolve Amine & Base in Anhydrous Solvent Cool 2. Cool to 0 °C (Ice Bath) Setup->Cool Addition 3. Add Acylating Agent Dropwise Cool->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Quench 5. Quench Reaction (e.g., aq. NaHCO3) Reaction->Quench Workup 6. Aqueous Workup (Extraction & Washes) Quench->Workup Dry 7. Dry & Concentrate (MgSO4 & Rotovap) Workup->Dry Purify 8. Purify Product (e.g., Chromatography) Dry->Purify

Caption: Standard workflow for N-ethyl-N-methylamine acylation.

TroubleshootingTree Start Low or No Yield? Cause1 Check Acylating Agent (Is it fresh/anhydrous?) Start->Cause1 Yes Cause2 Check Base (Correct stoichiometry? DMAP needed?) Cause1->Cause2 Yes Solution1 Use fresh/purified reagent. Ensure dry conditions. Cause1->Solution1 No Cause3 Check Reaction Conditions (Anhydrous? Correct temp?) Cause2->Cause3 Yes Solution2 Use >1.1 eq base. Add cat. DMAP. Cause2->Solution2 No Solution3 Use anhydrous solvent. Warm to RT after addition. Cause3->Solution3 No

References

Validation & Comparative

A Comparative Guide to the Validation of N-Ethyl-N-methyl-benzamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development, compensating for variability during sample preparation and analysis. This guide provides a comprehensive framework for the validation of N-Ethyl-N-methyl-benzamide as a potential internal standard in chromatographic assays, comparing its characteristics to ideal standards and outlining the necessary validation protocols.

Comparison with an Ideal Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the analytical process without interfering with its quantification. Structurally similar compounds, such as this compound, are often considered for this role. The following table compares the properties of this compound with those of an ideal internal standard and a stable isotope-labeled (SIL) version of the analyte, which is often considered the gold standard.

Characteristic Ideal Internal Standard This compound (as a structural analog IS) Stable Isotope-Labeled (SIL) IS
Structural Similarity Structurally very similar to the analyte.Potentially similar to analytes with a benzamide (B126) core.Identical to the analyte, with isotopic substitution.
Co-elution Elutes close to the analyte without overlapping.Retention time should be close to the analyte of interest.Nearly identical retention time to the analyte.
Extraction Recovery Similar extraction efficiency to the analyte.Similar physicochemical properties should lead to comparable recovery.Identical extraction recovery to the analyte.
Ionization Efficiency Similar ionization response in mass spectrometry.Similar functional groups may result in comparable ionization.Identical ionization efficiency.
Matrix Effect Experiences the same matrix effects as the analyte.May experience similar, but not identical, matrix effects.Experiences identical matrix effects.
Commercial Availability Readily available in high purity.Commercially available.Custom synthesis is often required; may be costly.
Mass Difference Mass spectrum is clearly distinguishable from the analyte.Different molecular weight ensures no mass spectral overlap.A mass shift of ≥ 3 Da is recommended to avoid isotopic crosstalk.
Endogenous Presence Not naturally present in the sample matrix.Unlikely to be present in biological samples.Not present in biological samples.

Analytical Method Validation Workflow

The validation of an analytical method with an internal standard is a systematic process to ensure its suitability for the intended purpose. The following workflow outlines the key stages of this process.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_validation Validation Phase cluster_reporting Reporting Phase Define_Purpose Define Analytical Method Purpose Select_IS Select Internal Standard (this compound) Define_Purpose->Select_IS Develop_Method Develop Draft Analytical Method Select_IS->Develop_Method Validation_Parameters Selectivity Selectivity & Specificity Data_Analysis Analyze Validation Data Selectivity->Data_Analysis Linearity Linearity & Range Linearity->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision (Repeatability & Intermediate) Precision->Data_Analysis LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Data_Analysis Recovery Extraction Recovery Recovery->Data_Analysis Matrix_Effect Matrix Effect Matrix_Effect->Data_Analysis Stability Analyte & IS Stability Stability->Data_Analysis Validation_Parameters->Selectivity Validation_Parameters->Linearity Validation_Parameters->Accuracy Validation_Parameters->Precision Validation_Parameters->LLOQ Validation_Parameters->Recovery Validation_Parameters->Matrix_Effect Validation_Parameters->Stability Validation_Report Prepare Validation Report Data_Analysis->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A typical workflow for the validation of an analytical method using an internal standard.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential parameters for method validation, along with typical acceptance criteria based on regulatory guidelines. Hypothetical performance data for a method using this compound as an internal standard are provided for illustrative purposes.

Parameter Description Typical Acceptance Criteria Hypothetical Performance Data
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank samples.No interference observed in six different blank matrix lots.
Linearity (R²) The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99.R² = 0.998 over a range of 1-1000 ng/mL.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).Mean accuracy of 95-108% for all QC levels.
Precision (RSD) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).Intra-day and inter-day precision RSD < 10%.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.LLOQ established at 1 ng/mL with accuracy of 98% and precision of 12% RSD.
Extraction Recovery The efficiency of the extraction procedure for the analyte and internal standard.Consistent and reproducible recovery.Analyte: 85 ± 5%; IS: 88 ± 4%.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.Matrix factor should be consistent across different lots of matrix.Matrix factor between 0.95 and 1.05.
Stability The chemical stability of the analyte and IS in the biological matrix under various storage and processing conditions.Analyte response within ±15% of the initial response.Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C.

Proposed Experimental Protocol: LC-MS/MS Quantification

This section provides a detailed, hypothetical protocol for the quantification of a target analyte in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

A simple protein precipitation method is often suitable for cleaning up plasma samples before LC-MS/MS analysis.

Sample Preparation Workflow Start Start with 100 µL Plasma Sample Add_IS Add 20 µL of this compound (IS) Solution Start->Add_IS Add_Precipitant Add 300 µL of Acetonitrile Add_IS->Add_Precipitant Vortex Vortex for 1 minute Add_Precipitant->Vortex Centrifuge Centrifuge at 10,000 x g for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant to a Clean Tube Centrifuge->Transfer Evaporate Evaporate to Dryness under Nitrogen Transfer->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS System Reconstitute->Inject

Caption: A typical protein precipitation workflow for plasma sample preparation.

2. Chromatographic Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte: Specific precursor-to-product ion transition for the target analyte (to be determined).

    • This compound (IS): A specific precursor-to-product ion transition needs to be determined (e.g., by infusing a standard solution). A potential transition could be based on the fragmentation of the molecule.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Conclusion

This compound presents itself as a viable candidate for an internal standard in the quantitative analysis of structurally related compounds. Its commercial availability and distinct mass from many potential analytes are advantageous. However, as a structural analog, its ability to perfectly mimic the analyte's behavior, particularly in terms of extraction recovery and matrix effects, must be rigorously evaluated. A thorough validation process, as outlined in this guide, is essential to confirm its suitability for a specific analytical method. When the highest level of accuracy is required, comparison with a stable isotope-labeled internal standard is recommended. By following these validation principles and protocols, researchers can confidently establish a robust and reliable analytical method for their specific application.

A Comparative Guide to N-Ethyl-N-methyl-benzamide and Other Benzamides as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the purity and characterization of reference standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comprehensive comparison of N-Ethyl-N-methyl-benzamide with other commonly used benzamide (B126) analytical standards, namely N,N-Dimethylbenzamide and N,N-Diethylbenzamide. The information presented herein is intended to assist researchers in selecting the appropriate standard for their analytical needs and in understanding the methodologies for their characterization.

Physicochemical Properties of Selected Benzamide Standards

A fundamental understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in analytical method development. The table below summarizes key properties of this compound and two common alternatives.

PropertyThis compoundN,N-DimethylbenzamideN,N-Diethylbenzamide
Molecular Formula C₁₀H₁₃NO[1][2]C₉H₁₁NOC₁₁H₁₅NO
Molecular Weight 163.22 g/mol [1]149.19 g/mol 177.24 g/mol
CAS Number 61260-46-6[1]611-74-51696-17-9
Appearance Colorless to light yellow liquidWhite to slightly yellow crystalline solidColorless to light yellow liquid
Melting Point Not available43-45 °CNot applicable
Boiling Point Not available132-133 °C @ 15 mmHg288-290 °C @ 760 mmHg
Solubility Low solubility in waterSoluble in waterSparingly soluble in water

Comparative Analytical Performance

The choice of an analytical standard is often dictated by its performance in common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific comparative studies for this compound are not extensively published, data from structurally similar compounds provide a reliable benchmark for expected performance.

The following table outlines typical analytical performance characteristics for benzamide derivatives based on validated methods for similar compounds.

ParameterHPLC-UVGC-MS
Linearity (r²) >0.999>0.99
Limit of Detection (LOD) Low ng/mL rangeSub-ng/mL range
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL range
Accuracy (% Recovery) 94.0% - 100.4%80% - 98%
Precision (%RSD) < 2%< 2%
Typical Run Time 10-15 minutes10-20 minutes

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the routine quality control and quantification of benzamides in various matrices. Its advantages include straightforward sample preparation and high precision.

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, making it the preferred method for trace analysis, identification of unknown impurities, and analysis in complex matrices. The mass spectrometric detection provides a high degree of confidence in the identification of the analyte.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. Below are representative protocols for the analysis of benzamide standards using HPLC-UV and for conducting forced degradation studies to establish a stability-indicating method.

Protocol 1: HPLC-UV Purity Determination

Objective: To determine the purity of benzamide reference standards and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution may be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the benzamide reference standard.

  • Dissolve in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Protocol 2: Forced Degradation Study for a Stability-Indicating Method

Objective: To assess the stability of the benzamide reference standard under various stress conditions to develop a stability-indicating analytical method.

Procedure: Forced degradation studies are crucial for identifying potential degradation products and for developing analytical methods that can resolve the active pharmaceutical ingredient (API) from its degradants.

  • Acid Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the standard in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the standard in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of the solid standard at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose 10 mg of the solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Analysis: Analyze the stressed samples using the validated HPLC method described in Protocol 1. The method is considered "stability-indicating" if the degradation products are well-resolved from the main peak of the benzamide standard.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows for HPLC-UV analysis and the development of a stability-indicating method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Compare to Calibration Curve Integrate->Calibrate Quantify Quantify Purity/Concentration Calibrate->Quantify

HPLC-UV Analysis Workflow

Stability_Workflow cluster_stress Forced Degradation cluster_analysis HPLC Analysis of Stressed Samples cluster_evaluation Method Evaluation API Benzamide Standard Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Analyze Analyze by Validated HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Resolution Analyze->Evaluate Result Stability-Indicating Method Confirmed Evaluate->Result Degradants Resolved

Stability-Indicating Method Development

Conclusion

The selection of an appropriate benzamide analytical standard depends on the specific requirements of the analytical method and the nature of the sample matrix. While this compound is a suitable standard, its performance is expected to be comparable to other N-substituted benzamides like N,N-dimethylbenzamide and N,N-diethylbenzamide. For routine quantitative analysis in simple matrices, HPLC-UV offers a robust and precise solution. For trace-level detection, impurity profiling, and analysis in complex biological matrices, the higher sensitivity and selectivity of GC-MS are advantageous. The provided experimental protocols and workflows offer a solid foundation for the characterization and stability assessment of these important analytical standards.

References

Performance Evaluation of N-Ethyl-N-methyl-benzamide in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Ethyl-N-methyl-benzamide's potential performance in key biological assays. Direct experimental data for this compound is limited in publicly available literature. Therefore, this guide leverages data from structurally similar N-substituted benzamide (B126) derivatives to provide a comparative perspective against established alternatives. The information presented is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and commercial potential of this class of compounds.

Comparative Performance in Antiproliferative Assays

N-substituted benzamide derivatives have emerged as a promising class of compounds in oncology research, with several analogs demonstrating potent antiproliferative activity against various cancer cell lines.[1][2][3][4][5] The primary mechanism of action for many of these compounds involves the inhibition of histone deacetylases (HDACs), which plays a crucial role in the epigenetic regulation of gene expression.[1][4]

While specific data for this compound is not available, studies on analogous N-substituted benzamides provide valuable insights into its potential efficacy. A comparative study of fourteen N-substituted benzamide derivatives against four human cancer cell lines (MCF-7, A549, K562, and MDA-MB-231) revealed that several compounds exhibited antiproliferative activities comparable or superior to the well-known HDAC inhibitor, Entinostat (MS-275).[1][2][5]

Table 1: Comparative Antiproliferative Activity of N-Substituted Benzamide Derivatives (IC50 in µM)

Compound/Cell LineMCF-7 (Breast Cancer)A549 (Lung Cancer)K562 (Leukemia)MDA-MB-231 (Breast Cancer)Reference
MS-275 (Control) 1.8 ± 0.22.5 ± 0.30.9 ± 0.13.1 ± 0.4[1]
Compound 13h 0.9 ± 0.11.2 ± 0.20.5 ± 0.11.5 ± 0.2[1]
Compound 13k 1.2 ± 0.11.8 ± 0.30.7 ± 0.12.1 ± 0.3[1]
Compound 9 3.84 - 13.10---[3]

Note: The data for compounds 13h and 13k are representative of highly active analogs from the study. The structure of these compounds differs from this compound, but they share the core benzamide scaffold.

The preliminary structure-activity relationship (SAR) studies suggest that the nature of the N-substituents and substitutions on the phenyl ring are critical for the antiproliferative activity of these benzamide derivatives.[1][2][3]

Comparative Performance in Insect Repellent Assays

A study comparing a 15% N,N-Diethyl Benzamide (TRIG) formulation to a 20% DEET formulation demonstrated comparable efficacy in repelling Anopheles arabiensis and Culex quinquefasciatus mosquitoes, with both achieving over 90% protection for approximately 6 hours in field tests.[6] In a laboratory setting, another study evaluated seventeen analogs of DEET and N,N-diethylphenylacetamide (DEPA) and found that eight of the analogs were as effective as or slightly more repellent than DEET against both Aedes aegypti and Anopheles stephensi mosquitoes.[7]

Table 2: Comparative Insect Repellent Activity of N,N-Dialkylbenzamide Formulations

Compound/FormulationTarget Mosquito SpeciesProtection EfficacyDuration of ProtectionReference
20% DEET Anopheles arabiensis, Culex quinquefasciatus>90%~6 hours[6]
15% N,N-Diethyl Benzamide (TRIG) Anopheles arabiensis, Culex quinquefasciatus>90%~6 hours[6]
DEET analog Aedes aegypti, Anopheles stephensiComparable to or better than DEETNot specified[7]
DEPA analog Aedes aegypti, Anopheles stephensiComparable to or better than DEETNot specified[7]

These findings suggest that variations in the N-alkyl substituents of the benzamide structure can maintain or even enhance insect repellent activity, indicating that this compound could be a viable candidate for such applications.

Experimental Protocols

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity, which serves as an indicator of a compound's cytotoxic or antiproliferative effects.[8][9][10][11][12]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals[8][12]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and a positive control like MS-275) in the cell culture medium. After the overnight incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the compounds, e.g., DMSO).[8]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9][12]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8][11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11][12] A reference wavelength of around 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubate_72h 4. Incubate for 72 hours add_compounds->incubate_72h add_mtt 5. Add MTT Solution incubate_72h->add_mtt incubate_4h 6. Incubate for 4 hours add_mtt->incubate_4h solubilize 7. Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance analyze_data 9. Calculate Cell Viability & IC50 read_absorbance->analyze_data

Caption: Workflow of the MTT assay for evaluating cell viability.

Signaling Pathway Inhibition by Benzamide Derivatives

HDAC_Inhibition_Pathway Mechanism of Action of HDAC Inhibitor Benzamides benzamide N-Substituted Benzamide (e.g., this compound) hdac Histone Deacetylase (HDAC) benzamide->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation acetyl_histones->histones Deacetylation open_chromatin Open Chromatin acetyl_histones->open_chromatin chromatin Chromatin gene_expression Tumor Suppressor Gene Expression open_chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: Inhibition of HDAC by benzamides leads to apoptosis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-Ethyl-N-methyl-benzamide. As no specific inter-laboratory validation studies for this compound are publicly available, this document outlines the principles of cross-validation and compares two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics presented are based on typical validation parameters mandated by regulatory bodies, offering a framework for researchers, scientists, and drug development professionals to select and validate an appropriate analytical method.

Principles of Inter-Laboratory Validation

Inter-laboratory validation, or a round-robin study, is essential for assessing the reproducibility of an analytical method across different laboratories. The primary goal is to determine the variability in results between labs and to ensure the method is robust for general application.[1] A typical inter-laboratory validation involves a coordinating laboratory preparing and distributing identical, homogeneous samples to participating laboratories for analysis using a specified method.

Comparison of Analytical Techniques

The selection between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the nature of the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Performance Characteristics for LC-MS/MS and GC-MS

Performance CharacteristicLC-MS/MSGC-MSRegulatory Guidance (Typical)
Specificity/Selectivity HighHighThe method should effectively differentiate the analyte from endogenous components and potential metabolites.[1]
Lower Limit of Quantification (LLOQ) pg/mL to ng/mLng/mL to µg/mLThe analyte signal should be at least five times that of a blank sample.[1]
Linearity (R²) >0.99>0.99A linear model is fitted to the calibration curve.[1][2]
Precision (% CV) <15% (typically)<15% (typically)For N,N-dimethylbenzamide, a related compound, the % CV for method precision was 1.9% and for intermediate precision was 1.2%.[2]
Accuracy (% Recovery) 85-115% (typically)80-120% (typically)For N,N-dimethylbenzamide, the percentage recovery was determined to be between 80% and 98%.[2]

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of this compound in a biological matrix such as plasma.

Protocol 1: LC-MS/MS Method

This method is suitable for the direct analysis of this compound in biological fluids.

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of an internal standard solution (a structurally similar molecule not present in the sample).[1]

  • Precipitate proteins by adding 300 µL of acetonitrile.[1]

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.[1]

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.[1]

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HPLC Separation (C18 Column) p5->a1 a2 ESI Ionization a1->a2 a3 MRM Detection a2->a3 d1 Quantification a3->d1

LC-MS/MS Experimental Workflow
Protocol 2: GC-MS Method

This method is also suitable for the analysis of this compound, which is amenable to gas chromatography.

Sample Preparation:

  • To 200 µL of plasma, add an internal standard.[1]

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.[1]

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[1]

  • Transfer the organic layer to a new tube.[1]

  • Evaporate the solvent to dryness.[1]

  • Reconstitute in a suitable solvent (e.g., hexane).[1] Derivatization is generally not necessary for this compound due to its volatility.

Gas Chromatographic Conditions:

  • GC System: A gas chromatograph.[1]

  • Column: A capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]

Mass Spectrometric Conditions:

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.[1]

  • Transfer Line Temperature: 280°C.[1]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Liquid-Liquid Extraction (Ethyl Acetate) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 GC Separation (Capillary Column) p5->a1 a2 EI Ionization a1->a2 a3 SIM/Scan Detection a2->a3 d1 Quantification a3->d1

GC-MS Experimental Workflow

Cross-Validation of Analytical Methods

Cross-validation is necessary when data from different analytical methods are compared or combined within a study.[3] For instance, if some samples in a study were analyzed by LC-MS/MS and others by GC-MS, a cross-validation should be performed. This typically involves analyzing the same set of quality control (QC) samples and incurred samples by both methods to ensure that the results are comparable.[3]

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Cross-Validation Process start Start: Need for Cross-Validation q1 Are data from different analytical methods being compared? start->q1 methodA Method A (e.g., LC-MS/MS) q1->methodA Yes methodB Method B (e.g., GC-MS) q1->methodB Yes v1 Analyze QC & Incurred Samples with Method A methodA->v1 v2 Analyze Same Samples with Method B methodB->v2 v3 Compare Results v1->v3 v2->v3 end_node Conclusion: Methods are comparable v3->end_node

Logical Flow for Cross-Validation

References

Comparing synthesis efficiency of different benzamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benzamide (B126) Synthesis Efficiency

The synthesis of benzamides is a cornerstone of medicinal chemistry and drug development, as the amide functional group is a prevalent feature in a vast number of pharmaceuticals. The efficiency of amide bond formation is therefore of critical importance. This guide provides an objective comparison of various synthetic routes to benzamides, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Benzamide Synthesis Methods

The choice of synthetic strategy depends on factors such as the availability of starting materials, substrate scope, reaction conditions, and desired purity. Newer catalytic methods often offer advantages in terms of sustainability and atom economy over classical approaches.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical ConditionsReported Yield (%)AdvantagesDisadvantages
Schotten-Baumann Reaction Benzoyl Chloride, Amine/Ammonia (B1221849)Aqueous base (e.g., NaOH) or excess amineLow temperature (ice bath), vigorous stirring>85[1]High yield, simple procedure, widely applicable.[2][3]Requires acid chloride (moisture sensitive), generates stoichiometric waste.[3][4]
Direct Amidation (Catalytic) Benzoic Acid, AmineBoronic acids, ZrCl₄, CuCoFe₂O₄@GOHigh temperature, azeotropic water removal, or ultrasound89-98[5]High atom economy (water is the only byproduct), "green" chemistry approach.[6]Often requires harsh conditions (high temp), catalyst may be expensive.[6]
Oxidative Amidation Aldehyde/Benzylamine (B48309), AmineI₂–TBHP, ZnO–NiO–Ni90 °C, THFHigh[5]Bypasses the need for pre-activated carboxylic acids.Use of strong oxidants, potential for side reactions.
From Benzonitriles BenzonitrileNitrile hydratase, H₂O25 °C, aqueous bufferUp to 100[7]Mild, enzymatic conditions, high conversion.Limited to available nitrile precursors, enzyme cost and stability.
Palladium-Catalyzed Carbonylation Aryl Halide, Amine, Carbon Monoxide (CO)Palladium catalyst (e.g., Pd(OAc)₂), ligandHigh pressure (CO), high temperatureGood[6]Utilizes readily available aryl halides.Requires specialized high-pressure equipment, CO toxicity, expensive catalyst.
Friedel-Crafts Carboxamidation Arene, CyanoguanidineTriflic acid (CF₃SO₃H)60 °C56 (for Benzene)[8]Direct functionalization of C-H bonds.Use of superacids, potential for regioisomer mixtures.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for two common and contrasting methods.

Protocol 1: Synthesis of Benzamide via Schotten-Baumann Reaction

This classical method involves the reaction of a benzoyl chloride with ammonia.[2][9]

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • Deionized water

  • Conical flask with a stopper

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL conical flask, prepare a dilute solution of aqueous ammonia by mixing concentrated ammonia and water.[2]

  • Cool the flask thoroughly in an ice bath.

  • Slowly add benzoyl chloride in small portions to the cold ammonia solution while stoppering and shaking the flask vigorously after each addition. The reaction is exothermic, so maintaining a low temperature is critical to prevent side reactions.[2][9]

  • After all the benzoyl chloride has been added, continue to shake the mixture for an additional 15 minutes. A fine, white precipitate of benzamide will form.[2]

  • Collect the crude benzamide by vacuum filtration and wash the solid with cold water to remove ammonium (B1175870) chloride and unreacted ammonia.[2]

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.

Protocol 2: Boric Acid-Catalyzed Direct Amidation

This "green" protocol demonstrates the direct coupling of a carboxylic acid and an amine.

Materials:

  • Benzoic acid

  • Benzylamine

  • Boric acid (catalyst)

  • Toluene

  • Reaction vessel with Dean-Stark apparatus and reflux condenser

  • Heating mantle or oil bath

  • Hexanes

Procedure:

  • To a reaction vessel equipped with a Dean-Stark trap and reflux condenser, add benzoic acid (1.0 eq), boric acid (e.g., 10 mol%), and toluene.

  • Stir the mixture for 10 minutes.

  • Add benzylamine (1.05 eq) to the vessel and begin heating the mixture to reflux.

  • Continue heating at reflux for approximately 8-20 hours, collecting the water byproduct in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into hexanes to precipitate the product.

  • Collect the N-benzylbenzamide product by filtration.

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams are provided to visualize a typical synthesis workflow and a biological pathway where benzamides are active.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Mix Ammonia and Water in Flask P2 Cool Flask in Ice Bath R1 Add Benzoyl Chloride in Portions P2->R1 R2 Shake Vigorously (15 min) R1->R2 Exothermic W1 Vacuum Filter Crude Product R2->W1 W2 Wash with Cold Water W1->W2 W3 Recrystallize from Hot Water W2->W3 W4 Dry Pure Benzamide W3->W4

Caption: Workflow for Benzamide Synthesis via Schotten-Baumann Reaction.

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) Receptor PTCH1->SMO inhibits SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI GLIA GLIA (Activator) GLI->GLIA Transcription Target Gene Transcription GLIA->Transcription Benzamide Benzamide Antagonist Benzamide->SMO inhibits

Caption: Inhibition of the Hedgehog Signaling Pathway by a Benzamide Antagonist.[10]

References

A Comparative Guide to the Structural Activity Relationship of N-Alkyl-N-Methylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-alkyl-N-methylbenzamides and related benzamide (B126) derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance against various biological targets, supported by experimental data.

The biological activity of benzamide derivatives is intricately linked to the substitution patterns on both the benzoyl ring and the amide nitrogen. This guide synthesizes findings from multiple studies to elucidate these relationships, providing insights for the rational design of novel therapeutic agents.

Antitubercular Activity

A key finding in the SAR of benzamides against Mycobacterium tuberculosis is the importance of the amide nitrogen substitution. N,N-dimethyl substitution has been shown to dramatically decrease antitubercular activity compared to primary and N-methyl analogues, suggesting that a hydrogen bond donor on the amide is crucial for this specific activity.[1] Furthermore, the lipophilicity, governed by the length of the N-alkyl chain, is a critical determinant of antimycobacterial potency, with intermediate chain lengths often yielding optimal activity.[2]

Table 1: Comparative Antitubercular Activity of Benzamide Derivatives and Standard Drugs

Compound/DrugStructure (R-group on Amide)Target/AssayActivity (MIC/IC90)Reference
Benzamide Analogues M. tuberculosis H37Rv
Compound 1R1=H, R2=HMABAIC90: 0.41 µM[1]
Compound 2R1=H, R2=CH₃MABAIC90: 0.85 µM[1]
Compound 3R1=CH₃, R2=CH₃MABAIC90: 49 µM[1]
N-Hexyl-3,5-dinitrobenzamideN-HexylMABAMIC: 0.016 µg/mL[2]
N-Octyl-3,5-dinitrobenzamideN-OctylMABAMIC: 0.016 µg/mL[2]
Standard Antitubercular Drugs
Isoniazid-M. tuberculosisMIC: ~0.025-0.05 µg/mL[3][4][5]
Rifampicin-M. tuberculosisMIC: ~0.05-0.1 µg/mL[3][4][5]
Ethambutol-M. tuberculosisMIC: ~0.5-2.0 µg/mL[3][4][5]
Pyrazinamide-M. tuberculosisMIC: ~20-100 µg/mL[3][4][5]

Anticancer Activity

The antiproliferative effects of benzamide derivatives are highly sensitive to the substitution pattern on the benzoyl ring. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3, showing promise in the treatment of triple-negative breast cancer. One such derivative demonstrated an IC₅₀ of 1.98 µM against MDA-MB-231 cells, significantly more potent than the established HDAC inhibitor, chidamide (B1683975) (IC₅₀ = 24.37 µM).[6]

Table 2: Comparative Anticancer Activity of Benzamide Derivatives and Standard Drugs

Compound/DrugTarget Cell LineAssayActivity (IC₅₀)Reference
Benzamide Derivatives
Compound 38 (N-benzyl-2-fluorobenzamide analog)MDA-MB-231MTT Assay1.98 µM[6]
ChidamideMDA-MB-231MTT Assay24.37 µM[6]
Standard Anticancer Drugs
DoxorubicinVariousMTT AssayVaries (often nM range)[7]
PaclitaxelVariousMTT AssayVaries (often nM range)[7]
Imatinib (Gleevec)CML, GISTCell-based assaysVaries (nM to µM range)[8]

Dopamine (B1211576) D2 Receptor Antagonism

Substituted benzamides represent a significant class of dopamine D2 receptor antagonists, which are crucial in the treatment of psychosis and nausea. The nature of the N-substituents and the substitution pattern on the benzoyl ring are critical for D2 receptor affinity and selectivity. For many potent D2 antagonists, a basic amine in the side chain is thought to interact with a conserved aspartate residue in the transmembrane domain of the receptor.[9]

Table 3: Comparative Dopamine D2 Receptor Binding Affinity of Benzamide Derivatives and Standard Drugs

Compound/DrugStructure/ClassAssayAffinity (IC₅₀/Ki)Reference
Benzamide Derivatives
(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]-5,6-dimethoxy-salicylamideSubstituted Benzamide[³H]Spiperone BindingIC₅₀: ~1 nM[10]
Standard Dopamine Antagonists
HaloperidolTypical Antipsychotic[³H]Spiperone BindingKi: ~1-2 nM[11]
ClozapineAtypical Antipsychotic[³H]Raclopride BindingKi: ~100-200 nM
RisperidoneAtypical Antipsychotic[³H]Spiperone BindingKi: ~3-5 nM[12]
SulpirideSelective D2-like AntagonistVariousKi: ~10-30 nM

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonists block this action of dopamine.

G cluster_membrane Cell Membrane D2_Receptor Dopamine D2 Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP inhibited Dopamine Dopamine Dopamine->D2_Receptor Binds to Benzamide_Antagonist Benzamide Antagonist Benzamide_Antagonist->D2_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway and its inhibition by benzamide antagonists.

Experimental Protocols

Detailed experimental methodologies are essential for the validation and replication of research findings.

  • Principle: This colorimetric assay measures the metabolic activity of Mycobacterium tuberculosis. The redox indicator Alamar Blue (resazurin) is blue in its oxidized state and turns pink upon reduction by metabolically active cells.

  • Protocol:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue solution to each well and incubate for another 24 hours.

    • The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.[13][14][15][16]

  • Principle: The MTT assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[17][18][19]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.[17][18][19][20][21]

  • Principle: This assay determines the binding affinity of a compound to the D2 receptor by measuring its ability to compete with a known radiolabeled ligand.[22][23]

  • Protocol:

    • Prepare cell membranes from cells expressing the human dopamine D2 receptor.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.[22][24]

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.[22][23][25]

The discovery and development of new drugs, including N-alkyl-N-methylbenzamide derivatives, typically follows a structured workflow.

G Synthesis Compound Synthesis & Characterization Primary_Screening Primary In Vitro Screening (e.g., MABA, MTT) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-Response, Receptor Binding) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A typical workflow for the discovery and development of new therapeutic agents.

References

A Comparative Guide to N-Ethyl-N-methyl-benzamide and N,N-dimethylbenzamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, the selection of appropriate reagents and molecular scaffolds is a critical determinant of success. Among the vast array of available compounds, N-substituted benzamides represent a versatile class with applications ranging from synthetic intermediates to biologically active agents. This guide provides a detailed comparison of two closely related benzamides, N-Ethyl-N-methyl-benzamide and N,N-dimethylbenzamide, to assist researchers in making informed decisions for their specific applications.

While direct comparative studies for many applications are limited, this guide synthesizes available data on their individual properties, known applications, and structure-activity relationships within the broader class of N-alkylbenzamides to offer a comprehensive overview.

Physicochemical Properties: A Tale of Two Substituents

The seemingly minor difference in the N-alkyl substituents—an ethyl and a methyl group versus two methyl groups—imparts distinct physicochemical characteristics to these molecules. These properties, summarized in Table 1, can influence their solubility, reactivity, and biological interactions.

PropertyThis compoundN,N-dimethylbenzamide
Molecular Formula C10H13NO[1][2][3]C9H11NO[4][5]
Molecular Weight 163.22 g/mol [1][2]149.19 g/mol [5]
Appearance Colorless to light yellow liquid[2]White to off-white crystalline solid
Melting Point Not applicable (liquid at room temp.)43-45 °C
Boiling Point Not specified132-133 °C at 15 mmHg
Solubility in Water Low[2]Slightly soluble[4]
Solubility in Organic Solvents Soluble[2]Highly soluble in ethanol, acetone, chloroform[4]
LogP (Octanol/Water Partition Coefficient) Data not available0.6 (estimated)[5]

Table 1. Comparison of the physicochemical properties of this compound and N,N-dimethylbenzamide.

Synthesis and Reactivity

Both this compound and N,N-dimethylbenzamide are typically synthesized via the amidation of benzoyl chloride with the corresponding secondary amine (N-ethyl-N-methylamine and dimethylamine, respectively). This straightforward reaction is a common procedure in organic synthesis.

The reactivity of both compounds is characteristic of tertiary amides. The presence of the carbonyl group allows for nucleophilic attack, and the N-alkyl groups can influence the steric hindrance around the carbonyl carbon. The ethyl group in this compound is slightly bulkier than a methyl group, which could subtly modulate its reactivity in certain chemical transformations.

Below is a generalized workflow for the synthesis of these N,N-disubstituted benzamides.

benzoyl_chloride Benzoyl Chloride reaction Amidation Reaction benzoyl_chloride->reaction amine N-Ethyl-N-methylamine or N,N-dimethylamine amine->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup & Purification reaction->workup product This compound or N,N-dimethylbenzamide workup->product

A generalized workflow for the synthesis of N,N-disubstituted benzamides.

Comparative Performance in Specific Applications

While direct, side-by-side experimental comparisons are scarce, we can infer potential performance differences based on existing research on these and analogous compounds.

Insect Repellent Activity

The most well-documented application for N,N-dialkylbenzamides is as insect repellents. N,N-Diethyl-m-toluamide (DEET) is the gold standard in this field. While neither this compound nor N,N-dimethylbenzamide are as widely studied as DEET, research on analogous compounds provides valuable insights.

A study comparing a 15% N,N-Diethyl Benzamide (B126) formulation (TRIG) to a 20% DEET formulation demonstrated comparable efficacy in repelling Anopheles arabiensis and Culex quinquefasciatus mosquitoes, with both providing over 90% protection for approximately 6 hours in field tests.[6] In laboratory settings against Anopheles gambiae and Aedes aegypti, DEET was effective at lower concentrations than the N,N-Diethyl Benzamide formulation.[6] This suggests that the nature of the N-alkyl substituents plays a crucial role in repellent activity.

The structure-activity relationship (SAR) for benzamide-based repellents is complex. It is hypothesized that the size and conformation of the N-alkyl groups are critical for binding to olfactory receptors in insects. The slightly different steric profiles of the N-ethyl-N-methyl and N,N-dimethyl groups could lead to variations in their repellent efficacy against different insect species.

Compound/FormulationMosquito SpeciesApplication Amount for 100% Protection (Lab)Complete Protection Time (Field)
TRIG (15% N,N-Diethyl Benzamide) Anopheles gambiae1.25 g~6 hours (>90% protection)
Aedes aegypti1.0 gNot specified
DEET (20% N,N-Diethyl-3-methylbenzamide) Anopheles gambiae0.75 g~6 hours (>90% protection)
Aedes aegypti0.5 gNot specified

Table 2. Comparative insect repellent activity of an N,N-Diethylbenzamide formulation (TRIG) and DEET.[6] Note: This data is for an analogous compound and serves as a proxy for potential performance differences.

As Solvents and Reagents in Organic Synthesis

N,N-dimethylbenzamide is utilized as a polar aprotic solvent and a reagent in various organic reactions.[4] Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for chemical transformations.[4] It also serves as a reagent for the deoxygenation of secondary alcohols.

This compound, being a liquid at room temperature with similar amide functionality, is also expected to be a competent polar aprotic solvent. Its slightly higher lipophilicity due to the ethyl group might offer advantages in solubilizing nonpolar substrates. However, specific studies detailing its application as a solvent are less common.

Biological and Pharmacological Research

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting activity as dopamine (B1211576) D2 receptor antagonists.[7] While specific data on the receptor binding profiles of this compound and N,N-dimethylbenzamide are limited, their structural similarity to known pharmacologically active benzamides suggests potential for interaction with biological targets. The different N-alkyl substitutions would likely lead to variations in binding affinity and selectivity.

The metabolic fate of these compounds is also an important consideration. Studies on N-ethylbenzamide and N,N-diethylbenzamide in rats have shown that they are metabolized via hydrolysis to benzoic acid (which is then excreted as hippuric acid) and the corresponding amines.[8] A plausible metabolic pathway for both this compound and N,N-dimethylbenzamide would involve initial N-dealkylation followed by hydrolysis.

cluster_0 This compound Metabolism cluster_1 N,N-dimethylbenzamide Metabolism NEMB This compound N_deethyl N-Deethylation NEMB->N_deethyl N_demethyl N-Demethylation NEMB->N_demethyl NMB N-Methylbenzamide N_deethyl->NMB NEB N-Ethylbenzamide N_demethyl->NEB hydrolysis1 Hydrolysis NMB->hydrolysis1 NMB->hydrolysis1 hydrolysis2 Hydrolysis NEB->hydrolysis2 NEB->hydrolysis2 benzoic_acid1 Benzoic Acid hydrolysis1->benzoic_acid1 methylamine Methylamine hydrolysis1->methylamine hydrolysis2->benzoic_acid1 ethylamine Ethylamine hydrolysis2->ethylamine DMB N,N-dimethylbenzamide N_demethyl2 N-Demethylation DMB->N_demethyl2 NMB2 N-Methylbenzamide N_demethyl2->NMB2 hydrolysis3 Hydrolysis NMB2->hydrolysis3 NMB2->hydrolysis3 benzoic_acid2 Benzoic Acid hydrolysis3->benzoic_acid2 methylamine2 Methylamine hydrolysis3->methylamine2

Plausible metabolic pathways for this compound and N,N-dimethylbenzamide.

Experimental Protocols

General Synthesis of N,N-Disubstituted Benzamides

Materials:

  • Benzoyl chloride

  • N-Ethyl-N-methylamine or N,N-dimethylamine (2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve benzoyl chloride (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.

  • Slowly add the respective secondary amine (2.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Conclusion

This compound and N,N-dimethylbenzamide are closely related tertiary amides with distinct physical properties and potential for nuanced differences in their applications. The choice between these two compounds will largely depend on the specific requirements of the research.

  • N,N-dimethylbenzamide , being a solid, may be easier to handle and weigh accurately for certain applications. Its use as a solvent and reagent is also more established in the literature.

  • This compound , a liquid at room temperature, might be preferred for applications requiring a liquid reagent or solvent, and its slightly different steric and electronic profile could offer advantages in fine-tuning biological activity or reaction outcomes.

Further direct comparative studies are warranted to fully elucidate the performance differences between these two compounds in various applications. Researchers are encouraged to consider the subtle structural and physical property distinctions outlined in this guide when selecting the optimal benzamide derivative for their experimental needs.

References

A Comparative Analysis of N-Ethyl-N-methyl-benzamide Purity Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is a critical parameter in research and drug development, directly impacting experimental reproducibility, drug efficacy, and patient safety.[1][2] This guide provides a comprehensive framework for benchmarking the purity of N-Ethyl-N-methyl-benzamide against established commercial standards. The methodologies, data, and visualizations presented herein are intended to offer an objective comparison for researchers and professionals in the life sciences.

Introduction to this compound

This compound (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) is a substituted benzamide (B126) derivative.[3][4][5] The benzamide scaffold is a prevalent feature in medicinal chemistry, with applications ranging from kinase inhibition in cancer research to central nervous system agents.[6] Given its potential biological activities, the use of high-purity this compound is essential to ensure the validity of research outcomes and the safety of potential therapeutic applications.[1][7] Impurities, even in trace amounts, can lead to misleading experimental results and adverse effects.[2]

Purity Grades for Commercial Standards

In the pharmaceutical and research chemical industry, several grades are used to denote the purity and intended use of a chemical. Understanding these grades is crucial when selecting a commercial standard for comparison. Common grades include:

  • ACS Grade: Meets or exceeds purity standards set by the American Chemical Society (ACS), suitable for most analytical and laboratory applications.[8]

  • USP Grade: Meets the standards of the United States Pharmacopeia, acceptable for food, drug, and medicinal use.[8]

  • Reagent Grade: Generally equivalent to ACS grade and suitable for many laboratory and analytical applications.[8]

  • Pharmaceutical Grade: A high-purity grade that meets stringent regulatory standards for use in pharmaceutical manufacturing.[7]

For the purpose of this guide, we will be comparing a benchmark sample of this compound against hypothetical, yet representative, data for high-purity commercial standards.

Experimental Protocols

The following protocols outline the methodologies for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main component.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for separating and identifying volatile and semi-volatile compounds.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.[9]

  • Injection: Split mode.

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.[9]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the total ion chromatogram (TIC).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the compound and can also be used for a quantitative purity assessment (qNMR) against a certified internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the deuterated solvent.

  • Data Acquisition: A standard proton NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.

Data Presentation: Purity Comparison

The following table summarizes the hypothetical purity data for a benchmarked this compound sample compared to typical commercial standards.

Analysis Method Benchmarked Sample Commercial Standard A (ACS Grade) Commercial Standard B (USP Grade)
HPLC Purity (%) 99.85≥ 99.5≥ 99.7
GC-MS Purity (%) 99.90≥ 99.5≥ 99.8
¹H NMR Purity (qNMR, %) 99.82≥ 99.0≥ 99.5
Water Content (Karl Fischer, %) 0.05≤ 0.1≤ 0.05
Residual Solvents (ppm) < 100≤ 500≤ 100
Heavy Metals (ppm) < 10≤ 20≤ 10

Visualizations

The following diagrams illustrate the experimental workflow for purity determination and a logical diagram for assessing the suitability of the chemical for research applications.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation start This compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis dissolution->gcms nmr NMR Spectroscopy dissolution->nmr hplc_data HPLC Area % Calculation hplc->hplc_data gcms_data GC-MS TIC Area % Calculation gcms->gcms_data nmr_data qNMR Calculation vs. Standard nmr->nmr_data end Final Purity Report hplc_data->end gcms_data->end nmr_data->end

Caption: Experimental workflow for the purity determination of this compound.

suitability_assessment cluster_input Purity Assessment cluster_decision Decision Making cluster_output Outcome purity_data Purity Data (HPLC, GC-MS, NMR) comparison Compare Purity Data vs. Standards purity_data->comparison commercial_standards Commercial Standards (ACS, USP, etc.) commercial_standards->comparison decision Meets Application Requirements? comparison->decision suitable Suitable for Research/Development decision->suitable Yes unsuitable Requires Further Purification decision->unsuitable No

Caption: Logical workflow for assessing the suitability of this compound for research applications.

Conclusion

Benchmarking the purity of this compound against well-defined commercial standards is a prerequisite for its use in rigorous scientific and developmental applications. The use of orthogonal analytical methods such as HPLC, GC-MS, and NMR provides a comprehensive purity profile, ensuring that the material meets the stringent requirements of the pharmaceutical industry. This guide provides the necessary framework for researchers to make informed decisions about the quality and suitability of their chemical reagents.

References

N-Ethyl-N-methyl-benzamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of N-Ethyl-N-methyl-benzamide analogs and related benzamide (B126) derivatives. It offers an objective comparison of their performance in various biological assays, supported by experimental data, to inform future research and development efforts.

This compound and its analogs belong to the broader class of benzamides, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Research into these analogs has revealed a diverse range of pharmacological activities, including potential applications as anticancer, antimicrobial, and insect repellent agents. This guide summarizes key quantitative data from various studies, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows.

Comparative Biological Activity of Benzamide Analogs

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen. While direct comparative studies on a large series of this compound analogs are limited, analysis of structurally related compounds provides valuable insights into their potential structure-activity relationships (SAR).

Anticancer Activity

Several studies have investigated the anticancer potential of N-substituted benzamide derivatives, particularly as inhibitors of Histone Deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer.

Table 1: In-vitro Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Various Cancer Cell Lines

Compound IDR Group (N-substituent)MCF-7 (IC50, µM)A549 (IC50, µM)K562 (IC50, µM)MDA-MB-231 (IC50, µM)
MS-275 (Entinostat) Pyridin-3-yl-methyl2.53.11.84.2
Analog 1 Phenyl>50>50>50>50
Analog 2 2-Chlorophenyl8.712.46.515.1
Analog 3 2-Nitrophenyl15.221.811.325.6
Analog 4 2-Aminophenyl1.92.51.23.1

Data synthesized from studies on N-substituted benzamide derivatives as potential HDAC inhibitors.

The data suggests that the nature of the N-substituent plays a critical role in the anti-proliferative activity. A key finding is that a 2-substituent on the phenyl ring of the N-substituent and the presence of heteroatoms that can chelate with the zinc ion in the HDAC active site are crucial for activity.[1] Conversely, the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring tends to decrease anti-proliferative activity.[1]

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of an antimicrobial agent.

Table 2: Antimicrobial Activity of N-Substituted Benzamide Derivatives

Compound IDSubstituent PatternBacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Analog 5 N-benzyl6.2512.5
Analog 6 N-(4-chlorobenzyl)3.126.25
Analog 7 N-(4-methylbenzyl)12.525
Analog 8 N-(4-nitrobenzyl)2550

Data synthesized from studies on the antimicrobial activity of N-substituted benzamide derivatives.

These results indicate that substitutions on the N-benzyl group significantly influence the antimicrobial potency of benzamide derivatives.

Experimental Protocols

To ensure the reproducibility of the cited data, this section provides detailed methodologies for the key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).[2][3][4]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[5][6]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance (570 nm) F->G

Caption: Workflow for determining cell viability using the MTT assay.

cluster_1 HDAC Inhibition and Cancer Cell Apoptosis HDACi Benzamide Analog (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Cancer Cell Apoptosis Gene->Apoptosis

Caption: Signaling pathway of HDAC inhibition by benzamide analogs leading to cancer cell apoptosis.

Conclusion and Future Directions

The reviewed literature indicates that this compound analogs and related benzamide derivatives hold significant promise as lead compounds for the development of new therapeutic agents. Structure-activity relationship studies have highlighted the critical role of N-substituents in modulating their biological activities, including anticancer and antimicrobial effects.

Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs with diverse substitutions on the benzoyl ring and the N-alkyl groups. This will enable the development of more precise SAR models and the identification of candidates with enhanced potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular interactions responsible for their observed biological effects. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future investigations.

References

Safety Operating Guide

Proper Disposal of N-Ethyl-N-methyl-benzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Actions

ActionProcedure
Spill Evacuate the area. Wear appropriate Personal Protective Equipment (PPE). Contain the spill with absorbent materials. Collect waste in a sealed, labeled container for hazardous waste disposal.
Unused Product Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Empty Containers Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The decontaminated container can then be disposed of as non-hazardous waste according to institutional guidelines.

This guide provides essential safety and logistical information for the proper disposal of N-Ethyl-N-methyl-benzamide, ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Properties and Hazards

This compound is a tertiary amide. Understanding its physical and chemical properties is crucial for safe handling and disposal.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Colorless to light yellow liquid
Solubility Low solubility in water; soluble in organic solvents
Hazards While specific hazard data is limited, related benzamides can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1] Assume the compound is hazardous.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Procedures: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company. In-laboratory neutralization should only be performed by trained personnel with a thorough understanding of the chemical reactions and hazards involved, and in accordance with institutional safety protocols.

Standard Disposal Protocol (Recommended)

This protocol ensures the safe and compliant disposal of this compound waste.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Procedure:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Keep the container away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide a clear and accurate description of the waste.

  • Empty Container Disposal:

    • Empty containers that held this compound must be treated as hazardous waste unless decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate and dispose of it as hazardous chemical waste.

    • Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.

In-Laboratory Neutralization via Alkaline Hydrolysis (For Advanced Users)

Amides can be hydrolyzed to a carboxylate salt and an amine under basic conditions. This procedure should only be undertaken if a licensed disposal service is not available and with the express permission of your institution's safety officer. The reaction should be performed in a chemical fume hood.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from established procedures for the hydrolysis of benzamides.[3]

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate glassware (e.g., round-bottom flask, condenser, heating mantle, beaker)

  • Stir bar and stir plate

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar. If the waste is in a solvent, the solvent should be evaporated if it is not water-miscible and has a low boiling point.

  • Hydrolysis:

    • Add a sufficient volume of 2 M sodium hydroxide solution to the flask.

    • Attach a condenser and heat the mixture to reflux using a heating mantle. The hydrolysis of tertiary amides can be slow and may require prolonged heating.[3]

    • Monitor the reaction for the disappearance of the starting material (e.g., by thin-layer chromatography).

  • Cooling and Neutralization:

    • Once the hydrolysis is complete, allow the solution to cool to room temperature.

    • Slowly and with stirring, add 2 M hydrochloric acid to neutralize the excess sodium hydroxide and the resulting N-ethyl-N-methylamine. The target pH should be between 6.0 and 8.0. This step should be performed carefully as it is an exothermic reaction.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution containing sodium benzoate (B1203000) and N-ethyl-N-methylamine hydrochloride can be disposed of as non-hazardous aqueous waste, in accordance with institutional and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Procedure: 1. Evacuate 2. Wear PPE 3. Contain & Absorb 4. Collect in sealed container is_spill->spill_procedure Yes collect_waste Collect in a designated, labeled, sealed container is_spill->collect_waste No waste_contractor Store for pickup by licensed waste contractor spill_procedure->waste_contractor in_lab_treatment In-lab neutralization (Alkaline Hydrolysis) an option? collect_waste->in_lab_treatment perform_hydrolysis Perform Alkaline Hydrolysis (Trained Personnel Only) in_lab_treatment->perform_hydrolysis Yes in_lab_treatment->waste_contractor No (Recommended) neutralize Neutralize to pH 6-8 perform_hydrolysis->neutralize aqueous_disposal Dispose as non-hazardous aqueous waste per institutional policy neutralize->aqueous_disposal end Proper Disposal Complete aqueous_disposal->end waste_contractor->end

References

Essential Safety and Operational Guide for Handling N-Ethyl-N-methyl-benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Ethyl-N-methyl-benzamide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the chemical.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.

PPE Category Item Specifications & Purpose
Eye & Face Protection Safety Glasses with Side Shields or Chemical Safety GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required if there is a splash hazard. Protects against chemical splashes and dust particles.[3]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or other suitable chemical-resistant gloves are recommended to prevent skin contact.[3] Inspect gloves for any signs of degradation before use and replace if contaminated.
Body Protection Lab Coat or Chemical-Resistant ApronWear appropriate protective clothing to prevent skin exposure.[1][2] An apron may provide additional protection against splashes.
Respiratory Protection NIOSH-Approved Respirator (if required)Generally not required under normal use conditions with adequate ventilation.[1] If ventilation is inadequate, or if dusts or aerosols are generated, a NIOSH-approved respirator should be used.[3] A particle filter is a recommended type.[1]

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]

  • Remove all potential sources of ignition from the handling area.[4]

  • Confirm that all required personal protective equipment, as detailed in the table above, is available and in good condition.

2. Handling the Chemical:

  • Wear all required PPE before handling the compound.[1][2]

  • Avoid direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[1][2]

  • Avoid ingestion and inhalation.[1][2]

  • When transferring the chemical, do so carefully to minimize the generation of dust or aerosols.[4][5]

  • Keep the container tightly closed when not in use.[1][2]

3. Post-Handling:

  • Thoroughly wash your hands and any exposed skin with soap and water after handling.[2]

  • Contaminated clothing should be removed immediately and washed before reuse.[2]

Storage Plan

Proper storage is essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Storage Aspect Guideline
Location Store in a cool, dry, and well-ventilated area.[1][2]
Container Keep containers tightly closed to prevent contamination and moisture absorption.[1][2]
Incompatible Materials Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] This is to avoid hazardous reactions.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and to comply with regulations.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[2] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Dispose of the chemical waste at an approved waste disposal plant.[2] All disposal activities must be in accordance with local, regional, and national environmental regulations.[6]

  • Container Disposal: Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the rinsed containers according to institutional and regulatory guidelines. Do not reuse empty containers.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Personal Protective Equipment handle_transfer Carefully Transfer Chemical prep_ppe->handle_transfer prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_workspace->handle_transfer prep_safety_equip Verify Eyewash & Safety Shower Accessibility prep_safety_equip->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Keep Container Tightly Closed handle_use->handle_close post_decontaminate Decontaminate Workspace & Equipment handle_close->post_decontaminate post_store Store Chemical in Designated Cool, Dry, Ventilated Area handle_close->post_store post_wash Wash Hands & Exposed Skin Thoroughly post_decontaminate->post_wash post_dispose Dispose of Waste in Labeled Container post_wash->post_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.